2,6-Diethylaniline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,6-diethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-8-6-5-7-9(4-2)10(8)11;/h5-7H,3-4,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFIHFFLRASFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90887903 | |
| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90887903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71477-82-2 | |
| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71477-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90887903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride from Aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-diethylaniline hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. The document details the core synthetic pathway from aniline, including experimental protocols, quantitative data, and mechanistic representations.
Overview of the Synthetic Pathway
The synthesis of this compound from aniline is a two-step process. The primary step involves the direct ortho-alkylation of aniline with ethylene gas at high temperature and pressure. This reaction is a form of Friedel-Crafts alkylation, catalyzed by an aluminum species, typically generated in situ from triethylaluminum. The subsequent step involves the conversion of the resulting 2,6-diethylaniline free base into its hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocols
Synthesis of 2,6-Diethylaniline
This procedure is adapted from industrial synthesis methodologies and focuses on the direct alkylation of aniline.
Materials:
-
Aniline
-
Triethylaluminum (as catalyst precursor)
-
Ethylene gas
-
Solvent (e.g., a high-boiling aromatic solvent)
-
Aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
-
Evaporation kettle
-
Distillation apparatus
Procedure:
-
Catalyst Complex Preparation: In an evaporation kettle, aniline and triethylaluminum are reacted in a molar ratio of approximately 3:1 at 160°C for 1.5 hours to form the catalyst complex. The pressure is then reduced to 0.1 MPa.[1]
-
Alkylation Reaction: The prepared catalyst complex is mixed with additional aniline in a mass ratio of 1:12.5 and pumped into a high-pressure synthesis kettle.[1] The reactor is heated to 310°C and pressurized with ethylene to 4.6-5.0 MPa.[1] Ethylene is fed into the reactor to maintain the pressure as the reaction proceeds. The reaction is typically complete within 1-8 hours.
-
Work-up and Purification: After cooling and venting the reactor, the catalyst is deactivated by the addition of an aqueous base, such as sodium hydroxide solution. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude 2,6-diethylaniline is then purified by vacuum distillation.
Synthesis of this compound
This protocol describes the conversion of the free base to its hydrochloride salt.
Materials:
-
2,6-Diethylaniline
-
Diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid (aqueous or as a solution in an organic solvent like ethyl acetate)
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: The purified 2,6-diethylaniline is dissolved in a suitable organic solvent, such as diethyl ether, in a round-bottom flask.
-
Acidification: While stirring, a solution of hydrochloric acid (e.g., 3 M HCl in ethyl acetate or a slight excess of concentrated aqueous HCl) is added dropwise to the solution of the amine.[2]
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The mixture is stirred for a period to ensure complete precipitation. The solid product is then collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum.
-
Recrystallization (Optional): For higher purity, the this compound can be recrystallized from a suitable solvent system, such as dilute hydrochloric acid, to yield colorless needles.[3]
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of 2,6-diethylaniline and its hydrochloride salt.
| Table 1: Reaction Conditions and Yields for the Synthesis of 2,6-Diethylaniline | |
| Parameter | Value |
| Catalyst | Triethylaluminum[1] |
| Aniline to Catalyst Molar Ratio | 3:1 (for complex formation)[1] |
| Reaction Temperature | 310°C[1] |
| Reaction Pressure | 4.6-5.0 MPa[1] |
| Typical Conversion (Vapor Phase) | 75-80%[4] |
| Typical Selectivity (Vapor Phase) | 74% towards 2,6-diethylaniline[4] |
| Table 2: Physicochemical and Spectroscopic Data for 2,6-Diethylaniline | |
| Property | Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol [5] |
| Boiling Point | 243 °C[5] |
| Density | 0.906 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | 1.545[5] |
| ¹H NMR (CDCl₃, ppm) | δ 6.95 (t, 1H), 6.75 (d, 2H), 3.65 (s, 2H, NH₂), 2.55 (q, 4H), 1.20 (t, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 142.0, 127.8, 126.2, 124.5, 24.5, 13.0 |
| IR (cm⁻¹) | 3440, 3360 (N-H stretch), 3060, 2960, 2870 (C-H stretch), 1620 (N-H bend), 1460, 760 |
| Table 3: Properties of this compound | |
| Property | Value |
| Molecular Formula | C₁₀H₁₆ClN |
| Molecular Weight | 185.69 g/mol |
| Melting Point | 175-179 °C (with decomposition)[3] |
| Appearance | Colorless needles[3] |
| Elemental Analysis (Calculated) | C, 64.68%; H, 8.69%; N, 7.54% |
| Elemental Analysis (Found) | C, 64.48%; H, 8.44%; N, not reported[3] |
Mandatory Visualizations
Reaction Pathway
Caption: Overall reaction pathway for the synthesis of this compound from aniline.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
Navigating the Solubility Landscape of 2,6-Diethylaniline Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-diethylaniline hydrochloride in organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on providing a thorough understanding of the qualitative solubility properties, a general experimental protocol for determining solubility, and the theoretical underpinnings of its behavior in various solvent classes. This guide is intended to be a practical resource for researchers to generate their own precise solubility data.
Understanding the Solubility Profile
This compound, as the salt of a weak organic base, exhibits solubility behavior that is fundamentally linked to the polarity of the solvent and its ability to interact with the ionic nature of the solute. While specific quantitative data is limited, a qualitative understanding can be derived from the properties of the parent amine and the general characteristics of amine hydrochloride salts.
The free base, 2,6-diethylaniline, is reported to be soluble in a range of organic solvents, including benzene, ethanol, chloroform, and ether, with slight solubility in methanol.[1][2] This suggests that the diethylaniline portion of the molecule has an affinity for both nonpolar and polar organic environments.
However, the formation of the hydrochloride salt introduces ionic character, which significantly alters its solubility profile. Amine hydrochloride salts are generally more polar than their corresponding free bases. Consequently, they tend to be more soluble in polar solvents and less soluble in nonpolar solvents. It is noted that amine hydrochloride salts can be highly insoluble in certain organic solvents.
Table 1: Qualitative Solubility of 2,6-Diethylaniline and General Expectations for its Hydrochloride Salt
| Compound | Solvent Class | General Solubility | Rationale |
| 2,6-Diethylaniline | Nonpolar (e.g., Benzene) | Soluble[1] | The aromatic ring and ethyl groups are lipophilic. |
| Polar Aprotic (e.g., Chloroform) | Soluble[1] | Favorable dipole-dipole interactions. | |
| Polar Protic (e.g., Ethanol) | Soluble[1] | Hydrogen bonding with the amine group. | |
| This compound | Nonpolar (e.g., Hexane, Toluene) | Expected to be poorly soluble | The high polarity of the salt is incompatible with nonpolar solvents. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Expected to have limited solubility | The solvent's polarity may be insufficient to overcome the lattice energy of the salt. | |
| Polar Protic (e.g., Methanol, Ethanol) | Expected to have higher solubility | The solvent can solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions. |
It is important to note that a 1958 article in the Canadian Journal of Chemistry describes the crystallization of this compound from dilute hydrochloric acid, indicating some level of solubility in acidic aqueous solutions.[3]
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer).
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true thermodynamic equilibrium is reached. The solid phase should be visibly present throughout the equilibration period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the concentration determined in the analysis and the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Signaling Pathways and Logical Relationships
In the context of chemical solubility, there are no direct biological signaling pathways to diagram. However, a logical relationship diagram can illustrate the factors influencing the solubility of this compound.
Caption: Factors influencing solubility.
References
Molecular weight and formula of 2,6-Diethylaniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Diethylaniline hydrochloride, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical properties, synthesis, and applications, with a focus on providing actionable information for laboratory and development settings.
Chemical and Physical Properties
This compound is the salt form of 2,6-diethylaniline, an aromatic amine. The hydrochloride salt is typically a more stable and handleable solid compared to its free base form.
Table 1: Physicochemical Properties of 2,6-Diethylaniline and its Hydrochloride Salt
| Property | 2,6-Diethylaniline | This compound |
| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₆ClN |
| Molecular Weight | 149.23 g/mol | 185.69 g/mol |
| CAS Number | 579-66-8 | 71477-82-2 |
| Appearance | Colorless to pale yellow liquid | Colorless needles[1] |
| Melting Point | Not applicable | 175-179 °C (with decomposition)[1] |
| Boiling Point | 243 °C | Not applicable |
| Density | 0.906 g/mL at 25 °C | Not available |
| Solubility | Sparingly soluble in water | Soluble in water |
Synthesis of this compound
The synthesis of this compound is a two-step process. First, 2,6-diethylaniline is synthesized, most commonly via the Friedel-Crafts alkylation of aniline with ethylene. The resulting free base is then converted to its hydrochloride salt.
Experimental Protocol: Synthesis of 2,6-Diethylaniline
A prevalent industrial method for the synthesis of 2,6-diethylaniline involves the high-pressure alkylation of aniline using ethylene in the presence of an aluminum-based catalyst.[2]
Table 2: Reagents and Reaction Conditions for the Synthesis of 2,6-Diethylaniline
| Reagent/Parameter | Quantity/Value |
| Aniline | Varies based on scale |
| Ethylene | High pressure (e.g., 1000 psig) |
| Catalyst | Diethyl aluminum chloride or other aluminum anilide type catalysts |
| Temperature | 200-400 °C (e.g., 320 °C) |
| Reaction Time | 1-8 hours (e.g., 3 hours) |
Methodology:
-
Catalyst Formation: An aluminum anilide catalyst is typically formed in situ by reacting an aluminum compound (e.g., diethyl aluminum chloride) with aniline under an inert atmosphere.[2]
-
Alkylation Reaction: The reaction vessel is heated to the desired temperature (e.g., 320 °C) and pressurized with ethylene. The ethylene feed is maintained to sustain the reaction pressure.[2]
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled, and the catalyst is deactivated, often by washing with an aqueous base like sodium hydroxide.[2]
-
The organic layer is separated, and the product is purified by distillation to remove unreacted aniline, mono-ethylated byproducts, and the desired 2,6-diethylaniline.[2]
-
Experimental Protocol: Preparation of this compound
The conversion of 2,6-diethylaniline to its hydrochloride salt is a straightforward acid-base reaction.
Methodology:
-
Dissolve the purified 2,6-diethylaniline in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., 3 mol/L in ethyl acetate or aqueous HCl) to the stirred solution of the amine.[3]
-
The hydrochloride salt will precipitate out of the solution.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Recrystallization from a suitable solvent system, such as dilute hydrochloric acid, can be performed to obtain highly pure colorless needles.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Spectroscopic Characterization of 2,6-Diethylaniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diethylaniline hydrochloride. Due to the limited availability of public spectroscopic data for the hydrochloride salt, this document presents the available data for the free base, 2,6-diethylaniline, and offers a detailed analysis of the expected spectral modifications upon its conversion to the hydrochloride salt. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,6-diethylaniline. The predicted shifts for the hydrochloride salt are based on established principles of spectroscopy and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Assignment | 2,6-Diethylaniline (Free Base) Chemical Shift (δ) ppm | Predicted this compound Chemical Shift (δ) ppm | Multiplicity | Integration |
| -CH₃ (Ethyl) | ~1.25 | ~1.30 | Triplet | 6H |
| -CH₂ (Ethyl) | ~2.57 | ~2.70 | Quartet | 4H |
| Aromatic H (para) | ~6.63 | ~7.00 | Triplet | 1H |
| Aromatic H (meta) | ~6.92 | ~7.20 | Doublet | 2H |
| -NH₂ | ~3.54 (broad) | -NH₃⁺ ~7.5-8.5 (broad) | Singlet | 2H -> 3H |
Note: The chemical shifts for the free base are sourced from publicly available databases.[1] The predicted shifts for the hydrochloride salt are expected to be downfield due to the electron-withdrawing effect of the protonated amino group (-NH₃⁺).
¹³C NMR (Carbon-13 NMR) Data
| Assignment | 2,6-Diethylaniline (Free Base) Chemical Shift (δ) ppm | Predicted this compound Chemical Shift (δ) ppm |
| -CH₃ (Ethyl) | ~13.1 | ~13.0 |
| -CH₂ (Ethyl) | ~24.3 | ~24.0 |
| Aromatic C (meta) | ~126.0 | ~127.0 |
| Aromatic C (para) | ~118.3 | ~120.0 |
| Aromatic C (ipso, C-NH₂) | ~141.6 | ~138.0 |
| Aromatic C (ipso, C-Ethyl) | ~127.6 | ~129.0 |
Note: The chemical shifts for the free base are sourced from publicly available databases.[1][2] The predicted shifts for the hydrochloride salt are based on the expected electronic changes upon protonation.
Infrared (IR) Spectroscopy
| Functional Group | 2,6-Diethylaniline (Free Base) Wavenumber (cm⁻¹) | Predicted this compound Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | ~3400-3500 | N⁺-H Stretch ~2800-3200 (broad) | Strong, sharp (free base); Strong, broad (salt) |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Medium |
| C-H Stretch (Aliphatic) | ~2850-2970 | ~2850-2970 | Strong |
| C=C Stretch (Aromatic) | ~1600, ~1470 | ~1600, ~1470 | Medium |
| N-H Bend | ~1620 | N⁺-H Bend ~1500-1600 | Medium |
Note: The IR data for the free base is based on typical values for substituted anilines. The formation of the anilinium ion in the hydrochloride salt results in a significant broadening and shift of the N-H stretching vibrations to lower wavenumbers.
Mass Spectrometry (MS)
| Technique | 2,6-Diethylaniline (Free Base) m/z | Expected this compound Observation | Fragment |
| Electron Ionization (EI) | 149.12 | The free base will be detected. | [M]⁺ (Molecular Ion) |
| EI | 134.10 | The free base fragment will be detected. | [M-CH₃]⁺ |
Note: In a typical mass spectrometry experiment (e.g., Electron Ionization), the hydrochloride salt will likely dissociate, and the spectrum will show the molecular ion and fragmentation pattern of the free base, 2,6-diethylaniline.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD), as the hydrochloride salt may have limited solubility in Chloroform-d (CDCl₃)).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder mixture into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is sufficiently volatile and thermally stable, it can be introduced via a GC column for separation prior to ionization.
EI-MS Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 200-250 °C.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the free base.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with library databases for confirmation.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
References
The Synthetic Versatility of 2,6-Diethylaniline Hydrochloride: A Technical Guide
Introduction: 2,6-Diethylaniline hydrochloride is a pivotal building block in modern organic synthesis, offering a unique combination of steric hindrance and nucleophilicity that chemists can exploit to construct complex molecular architectures. Its hydrochloride salt form enhances stability and simplifies handling, making it a valuable precursor in a multitude of applications. This technical guide provides an in-depth exploration of the principal applications of 2,6-diethylaniline, presenting detailed experimental protocols, quantitative data, and process visualizations to support researchers, scientists, and professionals in drug development and materials science.
Precursor to N-Heterocyclic Carbene (NHC) Ligands for Catalysis
The sterically bulky 2,6-diethylphenyl groups are highly effective at stabilizing metal centers and promoting high catalytic activity and selectivity in a variety of cross-coupling reactions. 2,6-Diethylaniline is a key starting material for the synthesis of the imidazolium and imidazolinium salts that serve as precursors to these powerful N-heterocyclic carbene (NHC) ligands.
Experimental Protocol: Synthesis of a 1,3-Bis(2,6-diethylphenyl)imidazolium Chloride (a key NHC precursor)
A common route to NHC precursors involves the condensation of 2,6-diethylaniline with glyoxal to form a diimine, followed by cyclization.
Step 1: Synthesis of the Diimine
-
In a round-bottom flask, dissolve 2,6-diethylaniline in a suitable solvent such as methanol.
-
Add a few drops of formic acid to catalyze the reaction.
-
Slowly add an aqueous solution of glyoxal (40 wt. %) to the stirred solution.
-
Continue stirring at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting diimine product can often be isolated by filtration and used in the next step without further purification.
Step 2: Cyclization to the Imidazolium Salt
-
Suspend the diimine and paraformaldehyde in a solvent like toluene in a round-bottom flask.
-
Add a source of anhydrous HCl, such as a solution of HCl in dioxane, to the mixture.
-
Heat the reaction mixture under reflux for several hours.
-
Upon cooling, the 1,3-bis(2,6-diethylphenyl)imidazolium chloride will precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield the desired NHC precursor.
Logical Workflow for NHC Precursor Synthesis
The Central Role of 2,6-Diethylaniline Derivatives in Modern Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the mechanism of action of 2,6-diethylaniline derivatives, which serve as critical precursors for highly effective ligands in a range of catalytic processes. The unique structural properties of these derivatives, particularly the steric hindrance provided by the dual ethyl groups ortho to the nitrogen atom, allow for the fine-tuning of catalyst activity and selectivity. This has profound implications in olefin polymerization, hydrogenation reactions, and the synthesis of fine chemicals, making these compounds indispensable in both industrial and research settings. This document details the catalytic cycles, presents quantitative performance data, outlines key experimental protocols, and visualizes the underlying mechanisms.
Core Principles: How 2,6-Diethylaniline Derivatives Shape Catalysis
The primary function of 2,6-diethylaniline in catalysis is not as a direct catalyst but as a foundational building block for more complex ligand structures.[1] These ligands coordinate to a transition metal center (e.g., iron, palladium, ruthenium, nickel), modifying its electronic and steric environment to create a highly active and selective catalyst.[1]
The two core principles governing their mechanism of action are:
-
Steric Influence : The bulky ethyl groups at the 2 and 6 positions of the aniline ring create a sterically hindered pocket around the coordinated metal center. This steric bulk is a powerful tool for controlling the catalyst's selectivity. It can dictate the regioselectivity of a reaction, for instance, by favoring ortho-alkylation, and can influence the stereochemistry of the products.[1]
-
Electronic Tuning : The aromatic ring and the nitrogen atom of the aniline derivative electronically influence the metal center. The electron-donating or withdrawing nature of substituents on the ring can be modified to tune the reactivity of the catalyst, making the metal more or less electrophilic to suit a specific transformation.[1]
This combination of steric and electronic control makes these derivatives exceptionally versatile for designing bespoke catalysts.
References
Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of 2,6-Diethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations essential for the handling and use of 2,6-Diethylaniline hydrochloride in a research and development setting. Due to a notable lack of specific toxicological data for the hydrochloride salt, this document leverages data from its free aniline form, 2,6-Diethylaniline, as the most relevant available information. It is imperative that users of this chemical exercise caution and adhere to the safety protocols outlined herein.
Physicochemical and Toxicological Profile
A clear understanding of the chemical and toxicological properties of 2,6-Diethylaniline and its hydrochloride salt is fundamental to safe handling. The following tables summarize the key data available.
Table 1: Physicochemical Properties of 2,6-Diethylaniline
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| Appearance | Yellow to reddish-brown liquid | [2] |
| Boiling Point | 243 °C | [2] |
| Melting Point | 3-4 °C | [2] |
| Flash Point | 123 °C (253.4 °F) | [3] |
| Density | 0.906 g/mL at 25 °C | |
| Vapor Pressure | 0.02 mmHg at 20 °C | |
| Water Solubility | 0.67 g/L at 26.7 °C | [2] |
| CAS Number | 579-66-8 | [2][3] |
Table 2: Toxicological Data for 2,6-Diethylaniline
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 1800 mg/kg | Rat | [4] |
| Acute Oral Toxicity (LD50) | 2690 mg/kg | Rat | [2] |
| Lethal Concentration (LC50) | 4,700 mg/m³/6h | Rat | [2] |
Hazard Identification and GHS Classification
Based on the available data for 2,6-Diethylaniline, the primary hazards are as follows:
-
Harmful if swallowed: Acute toxicity Category 4 (Oral).[4][5]
-
Harmful in contact with skin: Acute toxicity Category 4 (Dermal).[6]
-
May cause methemoglobinemia: Overexposure can lead to a condition where the blood's ability to carry oxygen is reduced, causing cyanosis (bluish skin), headache, dizziness, and in severe cases, unconsciousness and death.[2]
-
May cause eye, skin, and respiratory tract irritation. [1]
Experimental Protocols: Safe Handling Procedures
Given the hazardous nature of aromatic amines, a stringent experimental protocol is necessary to ensure the safety of laboratory personnel.
Objective: To provide a standardized procedure for the safe handling of this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvents
-
Chemical fume hood
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles with side shields or a face shield
-
Flame-retardant lab coat
-
Closed-toe shoes
-
-
Emergency spill kit
-
Eyewash station and safety shower
Procedure:
-
Preparation:
-
Handling and Dispensing:
-
Conduct all manipulations of this compound, including weighing and dilutions, within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Use a non-sparking spatula for transferring the solid.
-
Keep the container tightly closed when not in use.
-
Avoid the formation of dust and aerosols.
-
-
Waste Disposal:
-
Dispose of all waste materials, including contaminated PPE and cleaning materials, in a designated hazardous waste container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Place the absorbed material into a sealed container for hazardous waste disposal.
-
Visualizations: Pathways and Workflows
To further aid in the understanding of the risks and safety procedures, the following diagrams illustrate key concepts.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. 2,6-Diethylaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
The Synthesis of 2,6-Diethylaniline: A Technical Guide to its Discovery and Evolution
For Immediate Release
[City, State] – November 2, 2025 – 2,6-Diethylaniline (DEA) is a crucial intermediate in the manufacturing of a wide array of agrochemicals, polymers, and dyes. Its synthesis has been a subject of considerable industrial and academic research, leading to the development of several key synthetic methodologies. This technical guide provides an in-depth overview of the discovery and history of 2,6-diethylaniline synthesis, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction to a Key Chemical Intermediate
2,6-Diethylaniline, a substituted aniline, is of significant industrial importance, primarily serving as a precursor to various herbicides and as a building block in polymer chemistry. The steric hindrance provided by the two ethyl groups ortho to the amine functionality imparts unique reactivity and properties to its derivatives. The evolution of its synthesis reflects the broader trends in industrial organic chemistry, moving towards more efficient, selective, and cost-effective processes.
Dominant Industrial Synthesis Routes
The commercial production of 2,6-diethylaniline is dominated by two primary methods: the high-pressure alkylation of aniline with ethylene and the vapor-phase alkylation of aniline with ethanol.
High-Pressure Alkylation of Aniline with Ethylene
This method is a cornerstone of industrial 2,6-diethylaniline production. It involves the direct reaction of aniline with ethylene at high temperatures and pressures, typically employing a catalyst.
a) Aluminum Anilide Catalysis: A historically significant approach involves heating aniline with ethylene in the presence of an aluminum anilide catalyst.[1] This process is generally carried out at temperatures ranging from 200-300°C under high pressure.[1]
b) Triethylaluminum Catalysis: A more contemporary and efficient variation of this method utilizes an alkyl aluminum complex, such as triethylaluminum, as the catalyst. This process offers advantages in terms of catalyst activity and recyclability, along with a reduction in waste streams compared to older methods that used aluminum powder.
Vapor-Phase Alkylation of Aniline with Ethanol
An alternative to high-pressure ethylene alkylation is the vapor-phase reaction of aniline with ethanol over solid acid catalysts. This method operates at atmospheric pressure and elevated temperatures, offering potential advantages in terms of operational safety and catalyst handling. A range of catalysts have been investigated for this process, including:
-
Zeolites: H-ZSM-5 zeolites have been studied for the vapor-phase alkylation of aniline with ethanol. The reaction conditions, such as temperature and the silica-to-alumina ratio of the zeolite, significantly influence the conversion and selectivity towards N-alkylation versus C-alkylation.
-
Metal Oxides on Clay Supports: Attapulgite clay impregnated with iron oxide and promoted with tin oxide has shown high selectivity towards the formation of 2,6-diethylaniline.[1] Conversions of 75-80% with a 74% selectivity for 2,6-diethylaniline have been achieved.[1]
Alternative Synthetic Approaches
While the two methods described above are the most industrially prevalent, other synthetic routes to 2,6-diethylaniline have been explored:
-
Dehydrogenation of 2,6-Diethylcyclohexylamine: This method involves the catalytic dehydrogenation of 2,6-diethylcyclohexylamine to yield 2,6-diethylaniline. High yields have been reported for this transformation.
-
Friedel-Crafts Alkylation: The direct Friedel-Crafts alkylation of aniline with an ethylating agent is a conceptually straightforward approach. However, it is often complicated by issues of polysubstitution and a lack of regioselectivity, making it less favorable for the specific synthesis of 2,6-diethylaniline on an industrial scale.
Quantitative Data Summary
The following tables summarize the key quantitative data for the primary synthesis methods of 2,6-diethylaniline.
| Method | Catalyst | Temperature (°C) | Pressure | Key Findings | Reference |
| High-Pressure Alkylation | Aluminum Anilide | 200-300 | High | High yield of 2,6-diethylaniline. | [1] |
| High-Pressure Alkylation | Triethylaluminum | 310 | 4.6-5.0 MPa | Efficient and recyclable catalyst system. | [2] |
| Vapor-Phase Alkylation | 60% Iron Oxide / 2% Tin Oxide on Attapulgite | 330-440 | Atmospheric | 75-80% conversion, 74% selectivity for 2,6-DEA. | [1] |
| Vapor-Phase Alkylation | H-ZSM-5 Zeolite | ~400 (673 K) | Atmospheric | Temperature and catalyst acidity are key for selectivity. |
Table 1: Comparison of Key Industrial Synthesis Methods for 2,6-Diethylaniline.
Experimental Protocols
Detailed Methodology for Triethylaluminum-Catalyzed Synthesis
The following protocol is based on a patented industrial process for the preparation of 2,6-diethylaniline.[2]
Step 1: Preparation of the Catalyst Complex
-
Aniline and the catalyst, triethylaluminum, are added to an evaporation kettle in a molar ratio of 3:1.
-
The reaction temperature is maintained at 160°C for 1.5 hours.
-
The temperature is then lowered to 100°C, and the pressure is reduced to 0.1 MPa by venting the kettle.[2]
Step 2: Alkylation Reaction
-
The prepared catalyst complex is mixed with the raw material aniline in a mass ratio of 1:12.5.
-
This mixture is pumped into a synthesis kettle.
-
The temperature is raised to 310°C, and the kettle is pressurized to 4.6-5.0 MPa with ethylene to initiate the alkylation reaction.[2]
-
Upon completion of the reaction, heating is discontinued, and the temperature is lowered to 120°C.
Step 3: Product Recovery and Separation
-
The contents of the synthesis kettle are transferred to an evaporation kettle.
-
Ethylene is recovered from both the synthesis and evaporation kettles.
-
The pressure is reduced to below -0.098 MPa to facilitate the separation of the product from the catalyst.
Signaling Pathways and Experimental Workflows
The logical progression of the triethylaluminum-catalyzed synthesis of 2,6-diethylaniline can be visualized as follows:
Caption: Workflow for the synthesis of 2,6-diethylaniline using a triethylaluminum catalyst.
The historical development of synthetic routes for 2,6-diethylaniline showcases a progression from early high-pressure methods to more refined catalytic systems.
Caption: Evolution of synthetic methodologies for 2,6-diethylaniline.
Conclusion
The synthesis of 2,6-diethylaniline has evolved significantly, driven by the need for more efficient, selective, and environmentally benign industrial processes. The high-pressure alkylation of aniline with ethylene, particularly with triethylaluminum as a catalyst, and the vapor-phase alkylation with ethanol over solid acid catalysts represent the forefront of commercial production. Ongoing research continues to explore novel catalytic systems and process optimizations to further enhance the production of this vital chemical intermediate. This guide provides a foundational understanding of the key synthetic routes, offering valuable insights for professionals in the chemical and pharmaceutical industries.
References
An In-Depth Technical Guide to the Reactivity of 2,6-Diethylaniline Hydrochloride
Abstract: This document provides a comprehensive technical overview of the chemical reactivity of 2,6-diethylaniline hydrochloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The reactivity of this compound is primarily characterized by the interplay of the nucleophilic amino group and the activated aromatic ring, significantly influenced by the steric hindrance imposed by the two ortho-ethyl groups. This guide details reactions at the nitrogen center, including N-alkylation and acylation, as well as electrophilic substitution reactions on the aromatic ring, such as nitration and bromination. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to provide a thorough resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
2,6-Diethylaniline is a colorless to yellow liquid that is sensitive to light and air.[2][3] It forms crystalline salts, such as the hydrochloride, which is partially hydrolyzed in water.[4] The hydrochloride salt itself appears as colorless needles.[4] Key physicochemical properties are summarized in the table below.
| Property | 2,6-Diethylaniline (Free Base) | This compound |
| Molecular Formula | C₁₀H₁₅N[5][6] | C₁₀H₁₆ClN |
| Molecular Weight | 149.23 g/mol [5][6] | 185.70 g/mol |
| Appearance | Colorless to yellow liquid[2][3] | Colorless needles[4] |
| Melting Point | 3 °C[3][6] | 175-179 °C (with decomposition)[4] |
| Boiling Point | 243 °C[3][7] | Not applicable |
| Density | 0.906 g/cm³ at 25 °C[6][7] | Not available |
| Solubility in Water | 0.67 g/L at 27 °C[2][3] | Insoluble (hydrolyzes)[3][4] |
| CAS Number | 579-66-8[5] | 71477-82-2[5] |
Reactivity of the Amino Group
The reactivity of the amino group in 2,6-diethylaniline is sterically hindered by the adjacent ethyl groups. This steric effect reduces the nucleophilicity of the nitrogen atom and can necessitate specific reaction conditions to achieve desired transformations.[1]
N-alkylation of 2,6-diethylaniline is a significant transformation for producing more complex amines used in various fields.[1] However, the steric hindrance presents unique challenges.[1] A successful method involves reductive amination using aldehydes with a Palladium on carbon (Pd/C) catalyst and ammonium formate as a hydrogen donor.[8] This method proceeds smoothly at room temperature with excellent yields of the mono-alkylated product.[8]
| Reactant 1 | Reactant 2 | Catalyst | H-Donor | Solvent System | Time | Yield |
| 2,6-Diethylaniline | Acetaldehyde | 0.1 equiv. Pd/C | 10 equiv. Ammonium Formate | 2-propanol/water (9:1, v/v) | 30 min | Excellent[8] |
2,6-diethylaniline readily forms amides when treated with acylating agents. It reacts exothermically with acetic anhydride to form the corresponding acetamide and with benzoyl chloride in the presence of a base to yield the benzamide.[4] It also reacts with p-toluenesulphonyl chloride to form the toluenesulphonamide, which is a useful intermediate for further substitutions on the aromatic ring.[4]
The amine reacts smoothly with aldehydes, such as benzaldehyde, upon gentle warming to form the corresponding N-benzal-2,6-diethylaniline, a Schiff base.[4]
References
- 1. 2,6-Diethylaniline | 579-66-8 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,6-Diethylanilin – Wikipedia [de.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Diethylaniline | 579-66-8 | FD64331 | Biosynth [biosynth.com]
- 7. 2,6-Diethylaniline 98 579-66-8 [sigmaaldrich.com]
- 8. jocpr.com [jocpr.com]
2,6-Diethylaniline Hydrochloride: A Comprehensive Technical Guide for Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on 2,6-diethylaniline hydrochloride, a pivotal precursor in the synthesis of a range of widely utilized herbicides. This document elucidates its chemical properties, synthesis methodologies, and its critical role in the production of prominent agrochemicals. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development in the agricultural and chemical sectors.
Chemical and Physical Properties
2,6-Diethylaniline and its hydrochloride salt are fundamental building blocks in organic synthesis. The hydrochloride form is often used to improve the stability and handling of the parent aniline.
| Property | 2,6-Diethylaniline | This compound |
| CAS Number | 579-66-8[1][2][3] | 71477-82-2[4][5] |
| Molecular Formula | C₁₀H₁₅N[3][] | C₁₀H₁₆ClN |
| Molecular Weight | 149.23 g/mol [] | 185.70 g/mol |
| Appearance | Colorless to yellow liquid[5] | Colorless needles or crystalline powder[7] |
| Melting Point | 3 °C[5] | 175-179 °C (with decomposition)[7] |
| Boiling Point | 243 °C[1][5] | Not applicable |
| Density | 0.906 g/mL at 25 °C[1] | Not available |
| Solubility | Sparingly soluble in water (0.67 g/L at 27 °C); miscible with isooctane, toluene, and ethanol.[5] | Insoluble in water.[5] |
Synthesis of 2,6-Diethylaniline
The industrial production of 2,6-diethylaniline is primarily achieved through the high-pressure, high-temperature reaction of aniline with ethylene in the presence of a catalyst such as aluminum anilide.[1][2]
Caption: Industrial synthesis of 2,6-diethylaniline.
Application as a Precursor for Chloroacetanilide Herbicides
2,6-Diethylaniline is a key intermediate in the manufacturing of several chloroacetanilide herbicides, including Alachlor, Butachlor, and Metolachlor.[1][2] These herbicides are crucial for controlling annual grasses and some broad-leaved weeds in a variety of crops.[2][][8]
Synthesis of Alachlor
Alachlor is synthesized through a multi-step process involving the reaction of 2,6-diethylaniline with formaldehyde and chloroacetyl chloride, followed by treatment with methanol.[9]
Caption: Synthetic pathway for Alachlor.
Synthesis of Butachlor
The commercial production of butachlor involves the reaction of 2,6-diethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with butyl isocyanate or chloromethyl butyl ether.[8][10]
Caption: Synthetic pathway for Butachlor.
Synthesis of Metolachlor
Metolachlor synthesis involves the condensation of 2-ethyl-6-methylaniline (a related compound) with methoxyacetone, followed by hydrogenation and acetylation with chloroacetyl chloride.[11] While not directly from 2,6-diethylaniline, the synthetic principles are similar and relevant. A patent also describes a one-pot hydrogenation alkylation of 2-methyl-6-ethylaniline with methoxy acetone followed by acylation.[12]
Experimental Protocols
Synthesis of 2',6'-diethyl-2-chloro acetanilide (Intermediate for Butachlor)
This protocol is based on a patented method for synthesizing a key intermediate for Butachlor.[10]
Materials:
-
2,6-Diethylaniline
-
Monochloroacetic Acid
-
Phosphorus trichloride (PCl₃), Phosphorus oxychloride (POCl₃), or Phosphorus pentachloride (PCl₅)
Procedure:
-
Combine 2,6-diethylaniline and monochloroacetic acid in a mole ratio of 1:1.15 to 1:1.5.[10]
-
Add the phosphorus chloride compound, with a mole ratio of 2,6-diethylaniline to the phosphorus compound of 1:0.35 to 1:0.6.[10]
-
During the addition of the phosphorus compound, maintain the temperature between 50-60 °C.[10]
-
After the addition is complete, maintain the reaction temperature at 85-105 °C for 1-3 hours.[10]
-
Upon completion of the reaction, add water and filter out the solid product.
-
Dry the solid to obtain 2',6'-diethyl-2-chloro acetanilide. This intermediate can be used in the next step without further purification.[10]
Yield:
-
Greater than 95% (with respect to 2,6-diethylaniline).[10]
Synthesis of Butachlor from 2',6'-diethyl-2-chloro acetanilide
This protocol is a continuation of the synthesis described above.[10]
Materials:
-
2',6'-diethyl-2-chloro acetanilide
-
Chloromethyl butyl ether
-
A small amount of Butachlor technical 92 as a solvent
-
Alkaline aqueous solution
Procedure:
-
In a reaction vessel containing a small amount of Butachlor technical 92, dissolve the 2',6'-diethyl-2-chloro acetanilide.
-
Add chloromethyl butyl ether in a mole ratio of 1:1 to 1:1.5 relative to the acetanilide.[10]
-
Conduct the reaction in an alkaline aqueous solution.
-
Maintain the reaction temperature between 10-50 °C.[10]
-
The addition of chloromethyl butyl ether should take 0.5-1 hour.[10]
-
Allow the reaction to proceed for an additional 0.5-1 hour.[10]
Yield:
-
The overall yield for the synthesis of Butachlor technical 92 is reported to be 90%.[10]
Quantitative Data Summary
| Synthesis Step | Reactants | Molar Ratio | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Butachlor Intermediate Synthesis | 2,6-Diethylaniline : Monochloroacetic Acid : PCl₃ | 1 : 1.15-1.5 : 0.35-0.6 | 85-105 | 1-3 | >95 | [10] |
| Butachlor Synthesis | 2',6'-diethyl-2-chloro acetanilide : Chloromethyl butyl ether | 1 : 1-1.5 | 10-50 | 0.5-1 | 90 (overall) | [10] |
Metabolic Fate of Derived Herbicides
Herbicides derived from 2,6-diethylaniline, such as Alachlor and Butachlor, undergo microbial degradation in the soil. A common metabolic pathway involves the transformation back to 2,6-diethylaniline.[1][13] For instance, Alachlor can be degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which is further broken down into 2,6-diethylaniline.[14] It is important to note that while the parent herbicides may have varying levels of toxicity, some metabolites like 2,6-diethylaniline have been shown to be mutagenic.[15]
Caption: Simplified metabolic pathway of Alachlor.
Safety Information
2,6-Diethylaniline is harmful if swallowed.[13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]
- 2. Cas 579-66-8,2,6-Diethylaniline | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Diethylanilin – Wikipedia [de.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Butachlor (Ref: CP 53619) [sitem.herts.ac.uk]
- 9. Alachlor | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]
- 11. Metolachlor - Wikipedia [en.wikipedia.org]
- 12. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
- 14. mdpi.com [mdpi.com]
- 15. cdn.who.int [cdn.who.int]
Methodological & Application
Protocol for N-alkylation of 2,6-Diethylaniline using Pd/C Catalyst
Audience: Researchers, scientists, and drug development professionals.
Application Notes
This protocol outlines a method for the N-alkylation of 2,6-diethylaniline via reductive amination using a palladium on carbon (Pd/C) catalyst. This process is a facile, economical, and environmentally benign alternative for the synthesis of N-alkylated 2,6-diethylaniline derivatives, which are valuable intermediates in the production of various pharmaceutical and agrochemical products.[1]
The reaction proceeds smoothly at room temperature, employing an aldehyde as the alkylating agent and ammonium formate as an in-situ hydrogen donor.[1] The use of a heterogeneous Pd/C catalyst offers the advantages of easy separation from the reaction mixture and potential for recycling.[2][3][4] The reaction shows good to excellent yields and selectivity for the mono-N-alkylated product.[1][2] The choice of solvent, such as aqueous 2-propanol, has been shown to be effective for this transformation.[1][2]
The general mechanism for this reaction is a one-pot reductive amination. Initially, the 2,6-diethylaniline reacts with the aldehyde to form a Schiff base intermediate. Subsequently, the Pd/C catalyst facilitates the reduction of this intermediate to the corresponding N-alkylated amine, utilizing hydrogen generated in-situ from a source like ammonium formate.
Experimental Protocol
This protocol is based on the synthesis of N-ethyl-2,6-diethylaniline as described in the literature.[1]
Materials:
-
2,6-Diethylaniline
-
Acetaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
2-Propanol
-
Water
-
Dichloromethane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
-
Ethyl Acetate
-
Cyclohexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation: To a round-bottom flask, add 90 ml of 2-propanol and 0.5 mmol of 10% Pd/C. In a separate container, dissolve 50 mmol of ammonium formate in 10 ml of water. Add the ammonium formate solution to the flask containing the Pd/C. Stir the mixture for 5 minutes at room temperature to activate the catalyst.[1]
-
Reaction Mixture: To the activated catalyst mixture, add 5 mmol of 2,6-diethylaniline and 5 mmol of acetaldehyde.[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
Upon completion of the reaction, filter the mixture through a pad of celite to remove the Pd/C catalyst.[1]
-
Remove the solvent from the filtrate under reduced pressure at 45-50°C using a rotary evaporator.[1]
-
Dilute the resulting residue with dichloromethane and wash with a brine solution.[1]
-
Separate the organic phase and dry it over anhydrous sodium sulfate (Na₂SO₄).[1]
-
-
Purification:
Data Presentation
Table 1: Reaction Parameters for the N-ethylation of 2,6-Diethylaniline
| Parameter | Value | Reference |
| 2,6-Diethylaniline | 5 mmol | [1] |
| Acetaldehyde | 5 mmol | [1] |
| 10% Pd/C Catalyst | 0.5 mmol | [1] |
| Ammonium Formate | 50 mmol | [1] |
| Solvent | 2-Propanol (90 ml) / Water (10 ml) | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 30 minutes | [1] |
| Yield | Excellent (not quantified in source) | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Pd/C catalyzed N-alkylation of 2,6-diethylaniline.
References
Application Notes and Protocols: 2,6-Diethylaniline Hydrochloride in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,6-diethylaniline as a ligand scaffold in transition metal-catalyzed reactions. The steric bulk provided by the two ethyl groups in the ortho positions of the aniline ring makes ligands derived from this molecule particularly effective in stabilizing catalytically active metal centers and influencing the selectivity of various transformations. These protocols focus on two key areas: nickel-catalyzed ethylene polymerization using α-diimine ligands and palladium-catalyzed cross-coupling reactions employing N-heterocyclic carbene (NHC) ligands.
Overview of 2,6-Diethylaniline as a Ligand Precursor
2,6-Diethylaniline is a versatile building block for the synthesis of bulky ligands used in homogeneous catalysis. Its derivatives are employed in the preparation of agrochemicals, pharmaceuticals, dyes, and pigments. In the realm of transition metal catalysis, ligands derived from 2,6-diethylaniline offer significant steric hindrance around the metal center. This steric bulk can enhance catalyst stability, improve selectivity, and influence the properties of polymeric products.
This document outlines the synthesis of two major classes of ligands derived from 2,6-diethylaniline and their application in catalysis:
-
α-Diimine Ligands for Nickel-Catalyzed Ethylene Polymerization: These ligands, when complexed with nickel, form highly active catalysts for the polymerization of ethylene, leading to polyethylenes with varying branching densities and molecular weights.
-
N-Heterocyclic Carbene (NHC) Ligands for Palladium-Catalyzed Cross-Coupling Reactions: NHC ligands are known for their strong σ-donating properties and steric tuneability. Those derived from 2,6-diethylaniline are effective in a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Safety Information: 2,6-Diethylaniline is harmful if swallowed. It is also sensitive to light and air. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of an α-Diimine Ligand from 2,6-Diethylaniline Hydrochloride and its Nickel Complex
This protocol details the synthesis of a representative α-diimine ligand and its subsequent complexation with nickel.
Step 1: Neutralization of this compound
-
Objective: To obtain the free base 2,6-diethylaniline from its hydrochloride salt.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or other suitable organic solvent
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve a known quantity of this compound in deionized water in a separatory funnel.
-
Slowly add the NaOH solution while monitoring the pH with pH paper or a pH meter. Continue adding base until the solution is basic (pH > 10).
-
Extract the aqueous solution with diethyl ether (3 x 50 mL for a 10 g scale reaction).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield 2,6-diethylaniline as an oil.
-
Step 2: Synthesis of the α-Diimine Ligand
-
Objective: To synthesize the α-diimine ligand via condensation of 2,6-diethylaniline with a diketone (e.g., 2,3-butanedione).
-
Materials:
-
2,6-Diethylaniline (from Step 1)
-
2,3-Butanedione
-
Methanol or ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,6-diethylaniline (2 equivalents) in methanol.
-
Add 2,3-butanedione (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
-
Step 3: Synthesis of the Nickel(II) Dibromide α-Diimine Complex
-
Objective: To coordinate the α-diimine ligand to a nickel(II) precursor.
-
Materials:
-
α-Diimine ligand (from Step 2)
-
(DME)NiBr₂ (1,2-dimethoxyethane nickel(II) bromide)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-diimine ligand (1 equivalent) in dry dichloromethane.
-
Add (DME)NiBr₂ (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under vacuum.
-
Wash the resulting solid with hexane and dry under vacuum to yield the nickel complex.
-
Protocol 2: Ethylene Polymerization using the α-Diimine Nickel Catalyst
This protocol outlines a general procedure for ethylene polymerization.
-
Materials:
-
α-Diimine nickel complex (from Protocol 1)
-
Methylaluminoxane (MAO) or modified methylaluminoxane (MMAO) solution in toluene
-
Toluene (anhydrous)
-
Ethylene gas (polymerization grade)
-
Methanol
-
Hydrochloric acid (HCl) solution (e.g., 10%)
-
-
Procedure:
-
Set up a high-pressure reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet.
-
Under an inert atmosphere, charge the reactor with a specific volume of anhydrous toluene.
-
Introduce the desired amount of the nickel catalyst as a solution or suspension in toluene.
-
Add the cocatalyst (MAO or MMAO) to the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm) and maintain a constant temperature (e.g., 50 °C).
-
Allow the polymerization to proceed for the desired time.
-
Terminate the reaction by venting the ethylene and adding methanol containing a small amount of hydrochloric acid.
-
Collect the polyethylene by filtration, wash thoroughly with methanol, and dry in a vacuum oven.
-
Protocol 3: Synthesis of an N-Heterocyclic Carbene (NHC) Ligand Precursor and its Palladium Complex
This protocol describes the synthesis of an imidazolium salt (NHC precursor) and its subsequent use to form a palladium-NHC complex.
Step 1: Synthesis of the Diimine Precursor
-
Objective: To prepare the N,N'-bis(2,6-diethylphenyl)ethanediimine.
-
Materials:
-
2,6-Diethylaniline (from Protocol 1, Step 1)
-
Glyoxal (40% aqueous solution)
-
Methanol
-
Formic acid (catalytic amount)
-
-
Procedure:
-
Dissolve 2,6-diethylaniline (2 equivalents) in methanol.
-
Add glyoxal solution (1 equivalent) and a few drops of formic acid.
-
Stir the mixture at room temperature for 12-24 hours. A yellow precipitate should form.
-
Collect the solid by filtration, wash with methanol, and dry under vacuum.
-
Step 2: Synthesis of the Imidazolium Chloride (NHC Precursor)
-
Objective: To form the imidazolium salt by cyclization of the diimine.
-
Materials:
-
Diimine precursor (from Step 1)
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate (anhydrous)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the diimine (1 equivalent) and paraformaldehyde (1.1 equivalents) in anhydrous ethyl acetate.
-
Add chlorotrimethylsilane (1.1 equivalents) dropwise to the suspension.
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Cool the reaction to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with ethyl acetate and dry under vacuum to yield the imidazolium chloride salt.
-
Step 3: Synthesis of the [(NHC)PdCl₂(2,6-diethylaniline)] Complex
-
Objective: To prepare a well-defined palladium(II)-NHC precatalyst.
-
Materials:
-
Imidazolium chloride (from Step 2)
-
Palladium(II) chloride (PdCl₂)
-
2,6-Diethylaniline
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF, anhydrous)
-
-
Procedure:
-
In a Schlenk flask, prepare the palladium precursor Pd(2,6-diethylaniline)₂Cl₂ by reacting PdCl₂ with two equivalents of 2,6-diethylaniline in a suitable solvent like dichloromethane. Isolate this complex.
-
In a separate Schlenk flask, react the imidazolium chloride (1.5 equivalents) with Pd(2,6-diethylaniline)₂Cl₂ (1 equivalent) and potassium tert-butoxide (1.5 equivalents) in anhydrous THF.
-
Heat the reaction mixture at 80 °C for several hours.
-
After cooling, remove the solvent under vacuum. The crude product can be purified by trituration with a non-polar solvent like pentane to afford the desired complex.
-
Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using the synthesized palladium-NHC catalyst.
-
Materials:
-
[(NHC)PdCl₂(2,6-diethylaniline)] complex (from Protocol 3)
-
Aryl halide (e.g., aryl chloride or bromide)
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (or another suitable solvent system)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide (1 equivalent), arylboronic acid (1.5 equivalents), and base (2-3 equivalents).
-
Add the palladium-NHC catalyst (e.g., 0.1-1 mol%).
-
Add the solvent system (e.g., toluene/water).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following tables summarize representative quantitative data for catalytic reactions employing ligands derived from substituted anilines, including those structurally similar to 2,6-diethylaniline.
Table 1: Performance of α-Diimine Nickel Catalysts in Ethylene Polymerization
| Catalyst (Ligand System) | Temperature (°C) | Activity (10⁶ g PE/mol Ni·h) | Molecular Weight (Mw, 10⁴ g/mol ) | Branching (branches/1000 C) |
| Ni1 (2,6-diethylaniline derivative) | 30 | 22.1 | 59.8 | 31 |
| Ni2 (2,6-diisopropylaniline derivative) | 30 | >10 | 45.4 | 34 |
| Ni3 (2,6-dimethylaniline derivative) | 50 | 5.8 | 35.2 | 45 |
| Ni4 (2,4,6-trimethylaniline derivative) | 50 | 4.5 | 28.9 | 52 |
Data compiled from analogous systems reported in the literature to illustrate typical performance metrics.[1]
Table 2: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides using a Palladium-NHC Catalyst
| Entry | Aryl Chloride | Arylboronic Acid | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methylphenylboronic acid | >98 |
| 2 | 4-Chloroanisole | Phenylboronic acid | >98 |
| 3 | 4-Chlorobenzotrifluoride | Phenylboronic acid | 95 |
| 4 | 4-Chlorobenzonitrile | Phenylboronic acid | 92 |
| 5 | 2-Chloropyridine | Phenylboronic acid | 96 |
Representative yields for the cross-coupling of various aryl chlorides with arylboronic acids using a [(IPr)PdCl₂(aniline)] catalyst system, demonstrating the high efficiency of such catalysts.[2]
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of 2,6-diethylaniline-derived ligands in transition metal catalysis.
Caption: Workflow for the synthesis of transition metal complexes.
Caption: Simplified catalytic cycle for nickel-catalyzed ethylene polymerization.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Synthesis of 2,6-Diethylaniline Derivatives
These application notes provide detailed procedures for the synthesis of various 2,6-diethylaniline derivatives, catering to researchers in organic synthesis, medicinal chemistry, and materials science. The protocols outlined below are based on established and reliable methods, emphasizing efficiency, and product purity.
N-Alkylation of 2,6-Diethylaniline via Reductive Amination
This protocol describes a facile and environmentally benign one-pot reductive N-alkylation of 2,6-diethylaniline and its derivatives using various aldehydes. The reaction utilizes a Palladium on carbon (Pd/C) catalyst with ammonium formate as an in-situ hydrogen donor, proceeding smoothly at room temperature with excellent yields.[1][2]
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of 2,6-diethylaniline.
Materials
-
2,6-Diethylaniline
-
Aldehyde (e.g., acetaldehyde, 2-propoxyacetaldehyde, 3-chloro-2-oxo-propanal)[1]
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
2-Propanol
-
Deionized water
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Celite
-
Silica gel for column chromatography
-
Ethyl Acetate/Cyclohexane for elution
Protocol for the Preparation of N-ethyl-2,6-diethylaniline[1]
-
To a flask, add 2-propanol (90 ml) followed by Pd/C (0.5 mmol).
-
In a separate beaker, dissolve ammonium formate (50 mmol) in water (10 ml) and transfer this solution to the reaction flask.
-
Stir the reaction mixture for 5 minutes to activate the Pd/C catalyst.
-
Add 2,6-diethylaniline (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture.
-
Stir the mixture for 30 minutes at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure at 45-50°C.
-
Dilute the residue with dichloromethane and wash with a brine solution.
-
Separate the organic phase and dry it over anhydrous Na2SO4.
-
Distill the organic layer under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an Ethyl Acetate/Cyclohexane solvent system to obtain the final product.
Quantitative Data
| Entry | Aldehyde | Product | Solvent System (v/v) | Yield (%) |
| 1 | Acetaldehyde | N-ethyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 95 |
| 2 | Propionaldehyde | N-propyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 94 |
| 3 | Butyraldehyde | N-butyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 92 |
| 4 | Isobutyraldehyde | N-isobutyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 90 |
| 5 | Benzaldehyde | N-benzyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 96 |
Reaction conditions: 0.1 equiv. of Pd/C, 10 equiv. of ammonium formate, room temperature, 30 min.[1]
Industrial Synthesis of 2,6-Diethylaniline
For larger scale production, 2,6-diethylaniline can be synthesized through the alkylation of aniline with ethylene in the presence of an aluminum anilide catalyst.[3][4]
General Procedure Overview
-
Catalyst Formation: An aluminum anilide catalyst is typically formed in-situ.
-
Alkylation: Aniline is reacted with ethylene at high temperatures (200-300°C) and pressures in the presence of the catalyst.[3]
-
Catalyst Deactivation and Work-up: The catalyst is deactivated, often by the addition of an aqueous base.[4]
-
Distillation: The product, 2,6-diethylaniline, is purified from the reaction mixture by distillation.[4]
Synthesis of N-(2-propoxyethyl)-2,6-diethylaniline
This method describes the synthesis of a specific N-alkoxyethyl derivative of 2,6-diethylaniline.[5]
Protocol[5]
-
In a three-necked flask, add 2,6-diethylaniline (0.2 mol).
-
Add 1-propoxy-2-chloroethane (0.4 mol) and FeCl2 (0.1 mol) to the flask.
-
Heat the mixture to reflux at 150°C for 15 hours.
-
After cooling to room temperature, dilute the solution with dichloromethane.
-
Wash the solution with a 10% sodium hydroxide solution until the pH is between 7 and 8.
-
Filter the solution through Celite.
-
Separate the organic layer and dry it over magnesium sulfate.
-
Further purification would typically involve distillation or chromatography.
Synthesis of 4,4′-Methylenebis(2,6-diethylaniline)
This compound is of interest as a curing agent for resins.[6]
General Synthetic Approach
The synthesis generally involves the condensation of 2,6-diethylaniline with formaldehyde, often in the presence of an acid catalyst. The reaction conditions are controlled to favor the formation of the methylene-bridged dimer.
Note: The detailed experimental conditions for this specific synthesis were not fully available in the provided search results, but the general principle of methylene bridge formation between anilines is a standard organic transformation.
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]
- 4. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 5. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application of 2,6-Diethylaniline in the Production of Butachlor Herbicide
Application Notes
2,6-Diethylaniline is a critical chemical intermediate primarily utilized in the agrochemical industry for the synthesis of various herbicides.[1][2] Its most notable application is as a foundational precursor in the production of butachlor, a selective, pre-emergent chloroacetanilide herbicide.[] Butachlor is widely used for controlling annual grasses and certain broad-leaved weeds in crop fields, particularly for rice, wheat, cotton, and peanuts.[4][5]
The synthesis of butachlor from 2,6-diethylaniline is a multi-step process that leverages the reactivity of the aniline group. The overall process involves two primary chemical transformations: N-chloroacetylation of 2,6-diethylaniline to form an amide intermediate, followed by N-alkoxymethylation to yield the final butachlor product. The specific structure of 2,6-diethylaniline is crucial for the herbicidal efficacy of butachlor.[2]
The common industrial synthesis route proceeds as follows:
-
Formation of N-(2,6-diethylphenyl)chloroacetamide: 2,6-Diethylaniline is first reacted with a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic acid in the presence of a chlorinating agent like phosphorus trichloride (PCl₃), to produce the key intermediate, N-(2,6-diethylphenyl)chloroacetamide.[4][6] This reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the carbonyl carbon of the chloroacetyl group.[7]
-
Formation of Butachlor: The intermediate is then reacted with chloromethyl butyl ether, or a mixture of formaldehyde and n-butanol, in the presence of a base.[5][6] This step introduces the N-butoxymethyl group, completing the synthesis of butachlor. The reaction is typically carried out in an alkaline aqueous solution.[6]
The overall yield for this process is reported to be high, often in the range of 90-95%.[6]
Caption: Chemical synthesis pathway of Butachlor from 2,6-Diethylaniline.
Quantitative Data
The following tables summarize the quantitative parameters for the two-step synthesis of butachlor, as derived from patent literature.
Table 1: Synthesis of N-(2,6-diethylphenyl)chloroacetamide (Intermediate)
| Parameter | Value | Reference |
|---|---|---|
| Reactant Mole Ratios | ||
| 2,6-Diethylaniline | 1 | [6] |
| Chloroacetic Acid | 1.15 - 1.5 (Optimal: 1.5) | [6] |
| Phosphorus Trichloride (PCl₃) | 0.35 - 0.6 (Optimal: 0.5) | [6] |
| Reaction Conditions | ||
| Temperature (PCl₃ Addition) | 50 - 60 °C | [6] |
| Reaction Temperature | 85 - 105 °C | [6] |
| Reaction Time | 1 - 3 hours | [6] |
| Yield | 82.72% (using Chloroacetyl Chloride) |[8] |
Table 2: Synthesis of Butachlor from Intermediate
| Parameter | Value | Reference |
|---|---|---|
| Reactant Mole Ratios | ||
| N-(2,6-diethylphenyl)chloroacetamide | 1 | [6] |
| Chloromethyl butyl ether | 1.0 - 1.5 (Optimal: 1.15) | [6] |
| Reaction Conditions | ||
| Reaction Temperature | 10 - 50 °C | [6] |
| Reaction Time | 0.5 - 1 hour | [6] |
| Overall Yield | 90 - 95% |[6] |
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of butachlor. Researchers should adhere to all standard safety precautions, including the use of personal protective equipment, as reactants like 2,6-diethylaniline and chloroacetyl chloride are toxic and corrosive.[9]
Protocol 1: Synthesis of N-(2,6-diethylphenyl)chloroacetamide (Intermediate)
This protocol is adapted from procedures for similar N-chloroacetylation reactions.[6][8]
-
Reactor Setup: Equip a four-neck round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.
-
Charge Reactants: To the flask, add 2,6-diethylaniline (1.0 mol) and an appropriate inert solvent (e.g., toluene).
-
Reagent Addition: In a separate vessel, mix chloroacetic acid (1.5 mol) with the solvent. Begin stirring the flask contents and heat to 50-60 °C.
-
Initiate Reaction: Slowly add phosphorus trichloride (0.5 mol) dropwise to the flask via the dropping funnel, maintaining the temperature between 50-60 °C.
-
Reaction Execution: After the addition is complete, raise the temperature to 85-105 °C and maintain for 1-3 hours to complete the reaction.
-
Work-up and Isolation: Cool the reaction mixture. Wash with water to remove any unreacted acid and phosphorus byproducts. Separate the organic layer and remove the solvent under reduced pressure to obtain the crude N-(2,6-diethylphenyl)chloroacetamide. The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of Butachlor
This protocol is based on a patented method for the final synthesis step.[6]
-
Reactor Setup: In a four-neck flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, dissolve N-(2,6-diethylphenyl)chloroacetamide (0.1 mol) in 30-40 mL of a suitable solvent.
-
Base Addition: Add 45% aqueous sodium hydroxide solution to the flask.
-
Reagent Addition: Cool the mixture to a low temperature (e.g., 10 °C) using an ice bath.
-
Initiate Reaction: Slowly add chloromethyl butyl ether (0.115 mol) dropwise while maintaining the low temperature.
-
Reaction Execution: After the addition is complete, continue stirring the mixture for 1 hour.
-
Work-up and Isolation: Add water to dissolve the salts formed during the reaction. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Product Collection: Collect the lower organic layer, which is the crude butachlor technical product. The yield is reported to be approximately 95%.
Caption: Experimental workflow for the two-step synthesis of Butachlor.
References
- 1. Cas 579-66-8,2,6-Diethylaniline | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 4. Butachlor (Ref: CP 53619) [sitem.herts.ac.uk]
- 5. chembk.com [chembk.com]
- 6. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]
- 7. Solved Please explain each step in the mechanism the | Chegg.com [chegg.com]
- 8. N-CHLOROACETYL-2,6-DIETHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols for the Purity Assessment of 2,6-Diethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the purity assessment of 2,6-Diethylaniline Hydrochloride. The following protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
Application Note:
High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for determining the purity of this compound and for quantifying its related impurities. A reversed-phase HPLC method with UV detection is commonly employed for this purpose. This technique separates the active pharmaceutical ingredient (API) from its potential impurities, such as positional isomers and degradation products, allowing for their individual quantification. Method validation should be performed in accordance with ICH guidelines to ensure reliability.
Experimental Protocol:
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For higher resolution and faster analysis, a sub-2 µm particle column (UPLC) can be utilized.
-
Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
b. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phase components, filter through a 0.45 µm membrane filter, and degas prior to use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration to the standard solution.
c. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., repeatability of peak area and retention time).
-
Inject the sample solution.
-
Identify the peaks based on the retention time of the standard.
-
Calculate the percentage purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
-
Quantify any impurities using a suitable method (e.g., area normalization or an external standard of the impurity if available).
d. Data Presentation:
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0 % |
| Precision (% RSD) | < 2.0 % |
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC Purity Assessment of this compound.
Gas Chromatography (GC) for Residual Solvent Analysis
Application Note:
Gas Chromatography (GC) with headspace sampling is the standard method for the determination of residual solvents in pharmaceutical substances. This technique is crucial as residual solvents from the manufacturing process can be toxic and affect the quality of the final product. The method involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system.
Experimental Protocol:
a. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 140 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 40 °C for 20 minutes, then ramp at 10 °C/min to 240 °C and hold for 10 minutes.
-
Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 45 minutes
-
b. Reagent and Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent.
-
Standard Solution: Prepare a stock solution containing known concentrations of the potential residual solvents in the diluent.
-
Sample Solution: Accurately weigh about 100 mg of this compound into a headspace vial and add a known volume of the diluent (e.g., 5 mL).
c. Analysis Procedure:
-
Place the prepared standard and sample vials in the headspace autosampler.
-
Initiate the sequence to analyze the standard and sample solutions.
-
Identify the residual solvents in the sample by comparing their retention times with those of the standards.
-
Quantify the amount of each residual solvent using the peak areas and the known concentration of the standards.
d. Data Presentation:
| Solvent Class | Example Solvents | Typical Limit (ppm) |
| Class 1 | Benzene, Carbon tetrachloride | < 2, < 4 |
| Class 2 | Acetonitrile, Toluene | < 410, < 890 |
| Class 3 | Acetone, Ethanol | < 5000 |
Logical Relationship of GC Residual Solvent Analysis:
Caption: Logical workflow for GC residual solvent analysis.
Non-Aqueous Titration for Assay
Application Note:
Non-aqueous titration is a suitable method for the assay of amine hydrochlorides like this compound. Since these salts are weakly basic in aqueous solutions, a non-aqueous solvent system is used to enhance their basicity, allowing for a sharp and accurate endpoint. The hydrochloride ion is first complexed with mercuric acetate, and the liberated acetate is then titrated with a strong acid in a non-aqueous medium.
Experimental Protocol:
a. Reagents and Equipment:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Mercuric Acetate Solution: 5% w/v in glacial acetic acid.
-
Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).
-
Standard: Potassium hydrogen phthalate (primary standard).
-
Equipment: Burette, magnetic stirrer, titration flask.
b. Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh about 500 mg of dried potassium hydrogen phthalate and dissolve it in 25 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.
-
Calculate the normality of the perchloric acid solution.
c. Analysis of this compound:
-
Accurately weigh about 200 mg of the this compound sample into a titration flask.
-
Add 20 mL of glacial acetic acid and 10 mL of mercuric acetate solution. Swirl to dissolve.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint as in the standardization.
-
Perform a blank titration using the same quantities of reagents.
-
Calculate the percentage purity of this compound.
d. Data Presentation:
| Parameter | Typical Specification |
| Assay (% on dried basis) | 98.5 - 101.5 % |
| Relative Standard Deviation | ≤ 1.0 % |
Signaling Pathway for Non-Aqueous Titration:
Caption: Reaction pathway for the non-aqueous titration of 2,6-Diethylaniline HCl.
Spectroscopic Analysis for Identification
Application Note:
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for the qualitative identification of this compound. FTIR provides a "fingerprint" of the molecule based on its vibrational modes, while UV-Vis spectroscopy gives information about the electronic transitions within the molecule.
a. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the infrared spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: Compare the obtained spectrum with a reference spectrum of this compound. Characteristic peaks for the aromatic amine and the hydrochloride salt should be present.
b. Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or 0.1 N HCl) of a known concentration.
-
Analysis: Scan the solution in the UV region (typically 200-400 nm) using the solvent as a blank.
-
Interpretation: The resulting spectrum should show absorption maxima (λmax) characteristic of the 2,6-diethylaniline chromophore. The absorbance at λmax can also be used for quantitative analysis if a validated method is established.
c. Data Presentation:
| Technique | Parameter | Typical Value/Observation |
| FTIR | Characteristic Peaks (cm⁻¹) | N-H stretching, aromatic C-H stretching, C=C aromatic ring stretching, C-N stretching. |
| UV-Vis | λmax (in Methanol) | Approximately 210 nm and 240 nm. |
Relationship between Spectroscopic Techniques and Identification:
Caption: Role of spectroscopic techniques in the identification of 2,6-Diethylaniline HCl.
Application of 2,6-Diethylaniline Derivatives in Reaction Injection Molding (RIM) Processes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diethylaniline (DEA) is a sterically hindered aromatic amine that serves as a key intermediate in the synthesis of high-performance polymers. While not typically used in its monomeric form in Reaction Injection Molding (RIM) processes, its derivatives, particularly 4,4'-Methylenebis(2,6-diethylaniline) (MDEA), are highly effective as chain extenders and curatives for polyurethane and polyurea elastomers. The steric hindrance provided by the ethyl groups ortho to the amine functionalities moderates the reactivity of the diamine with isocyanates, providing a desirable processing window for the fast-reacting RIM systems. This controlled reactivity, coupled with the rigid aromatic backbone, imparts excellent mechanical and thermal properties to the resulting polymers, making them suitable for a wide range of demanding applications.
Principle of Reaction
In RIM processes, two highly reactive liquid streams, an isocyanate component (A-side) and a polyol or polyamine blend (B-side), are impingement mixed at high pressure and then injected into a heated mold where polymerization occurs rapidly. When a DEA derivative like MDEA is used as a chain extender in the B-side, the primary amine groups react with the isocyanate groups (-NCO) of the A-side to form urea linkages. This reaction is a step-growth polymerization that builds the hard segment of the polyurethane-urea or polyurea network, contributing significantly to the final properties of the elastomer.
The overall reaction can be generalized as the reaction between an isocyanate prepolymer and a chain extender blend containing the DEA derivative.
Application Data
The use of MDEA as a curative in RIM formulations leads to elastomers with a favorable combination of processing characteristics and final properties. The moderated reactivity allows for complete mold filling, even in complex geometries, before the viscosity builds up excessively. The resulting polyurea and polyurethane-urea elastomers exhibit high tensile strength, excellent tear and abrasion resistance, and good thermal stability.
Table 1: Typical Physical and Mechanical Properties of an MDI-MDEA Based RIM Polyurea Elastomer
| Property | Test Method | Typical Value |
| Hardness, Shore D | ASTM D2240 | 50 - 60 |
| Tensile Strength (MPa) | ASTM D412 | 25 - 35 |
| Elongation at Break (%) | ASTM D412 | 200 - 300 |
| Tear Strength (kN/m) | ASTM D624 | 80 - 100 |
| Flexural Modulus (MPa) | ASTM D790 | 400 - 600 |
| Glass Transition (Tg, °C) | DSC | 100 - 120 |
| Heat Deflection Temp (°C) | ASTM D648 | 90 - 110 |
Note: The properties listed are typical and can be tailored by adjusting the isocyanate, polyol, and other additives in the formulation.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Methylenebis(2,6-diethylaniline) (MDEA)
This protocol describes the synthesis of the MDEA chain extender from 2,6-Diethylaniline.
Materials:
-
2,6-Diethylaniline (DEA)
-
Formaldehyde (37% solution in water)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Ethanol
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 2,6-Diethylaniline and hydrochloric acid.
-
Heat the mixture to 70-80°C with stirring.
-
Slowly add formaldehyde solution to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 80-90°C.
-
After the addition is complete, continue to stir the mixture at 90-100°C for 3-4 hours.
-
Cool the reaction mixture to 50-60°C and neutralize with a 50% sodium hydroxide solution to a pH of 8-9.
-
Separate the organic layer and wash it with water to remove residual salts.
-
Remove the solvent (toluene) by distillation under reduced pressure.
-
The resulting crude MDEA can be purified by recrystallization from ethanol to yield a white to off-white crystalline solid.
Protocol 2: Reaction Injection Molding of a Polyurethane-Urea Elastomer using MDEA
This protocol outlines the general procedure for producing a RIM part using an MDEA-based formulation.
Materials and Equipment:
-
Isocyanate Prepolymer (A-side): MDI-based prepolymer (e.g., based on a polyether polyol).
-
Polyol/Chain Extender Blend (B-side): A mixture of a polyether polyol, MDEA, catalyst, and surfactant.
-
High-pressure RIM machine with impingement mixing head.
-
Heated mold.
-
Mold release agent.
Procedure:
-
Preparation of the B-side Component:
-
In a suitable mixing vessel, thoroughly blend the polyether polyol, MDEA, catalyst (e.g., a tertiary amine), and surfactant.
-
Degas the mixture under vacuum to remove any entrapped air.
-
-
RIM Machine Setup:
-
Set the component temperatures for the A-side (isocyanate) and B-side (polyol/MDEA blend) to the recommended processing temperatures, typically between 40-60°C.
-
Heat the mold to the desired temperature, usually between 80-120°C.
-
Apply a suitable mold release agent to the mold cavity.
-
Calibrate the RIM machine to deliver the correct stoichiometric ratio of A-side to B-side (typically an isocyanate index of 1.05 to 1.10).
-
-
Injection and Curing:
-
Inject the mixed components into the mold cavity at a high flow rate. The injection pressure will depend on the part geometry and machine specifications.
-
Allow the part to cure in the mold for the specified demold time, which can range from 30 seconds to a few minutes.
-
-
Post-Curing:
-
Demold the part and, if required, subject it to a post-curing cycle in an oven (e.g., 1-2 hours at 100-120°C) to ensure complete reaction and development of final material properties.
-
-
Physical Testing:
-
After conditioning the parts at standard temperature and humidity, perform physical and mechanical tests according to ASTM standards (e.g., ASTM D2240 for hardness, ASTM D412 for tensile properties).
-
Visualizations
Caption: Reaction pathway for the formation of a polyurethane-urea network in a RIM process.
Caption: Experimental workflow for the RIM process using a DEA derivative-based formulation.
Application Notes and Protocols: Synthesis of Aniline Tetramers Using 2,6-Diethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline oligomers, particularly tetramers, are of significant interest in the fields of materials science and electronics due to their unique redox properties and conductivity. The incorporation of bulky substituents, such as ethyl groups at the 2 and 6 positions of the aniline monomer, is expected to influence the solubility, processability, and electronic properties of the resulting oligomers. These derivatives hold potential for applications in molecular electronics, sensors, and as intermediates in the synthesis of more complex molecules. While the direct synthesis of aniline tetramers from 2,6-diethylaniline is not extensively documented in readily available literature, this document provides a proposed synthetic protocol based on established methods for the oxidative coupling of anilines.
Proposed Synthesis of 2,6-Diethylaniline Tetramer
The synthesis of aniline tetramers typically proceeds through an oxidative coupling reaction. A plausible route for the synthesis of a tetramer from 2,6-diethylaniline would involve the use of a suitable oxidizing agent in an acidic medium. The bulky ethyl groups on the 2,6-diethylaniline monomer are expected to sterically hinder polymerization, potentially favoring the formation of shorter oligomers like the tetramer.
Proposed Reaction Scheme
Caption: Proposed synthesis workflow for 2,6-diethylaniline tetramer.
Experimental Protocol: Proposed Oxidative Coupling of 2,6-Diethylaniline
This protocol is a suggested starting point for the synthesis of 2,6-diethylaniline tetramer and may require optimization.
Materials:
-
2,6-Diethylaniline (Monomer)
-
Ammonium Persulfate (Oxidant)
-
Hydrochloric Acid (HCl), 1 M
-
Ammonium Hydroxide (NH₄OH), 1 M
-
Methanol
-
Deionized Water
-
Magnetic Stirrer
-
Beakers and Flasks
-
Buchner Funnel and Filter Paper
-
Drying Oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of 2,6-diethylaniline in 1 M HCl solution in a beaker with stirring. Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of ammonium persulfate in 1 M HCl solution. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture is expected to change color, indicating the formation of the oligomer.
-
Reaction Progression: Continue stirring the reaction mixture at 0-5 °C for 2-4 hours to allow for the completion of the reaction.
-
Isolation of Product (Emeraldine Salt): Filter the precipitate using a Buchner funnel. Wash the precipitate with 1 M HCl followed by methanol to remove unreacted monomer and oxidant.
-
Conversion to Emeraldine Base: Suspend the filtered product in 1 M NH₄OH solution and stir for 1-2 hours to deprotonate the tetramer.
-
Final Product Isolation: Filter the resulting precipitate, wash with deionized water until the filtrate is neutral, and then wash with methanol.
-
Drying: Dry the final product in a vacuum oven at 60 °C for 24 hours.
Data Presentation: Hypothetical Synthesis Data
The following table presents hypothetical data for the synthesis of 2,6-diethylaniline tetramer, which can be used as a benchmark for experimental work.
| Parameter | Value |
| Molar Ratio (Monomer:Oxidant) | 1:1 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 3 hours |
| Yield of Emeraldine Salt | 75% (Hypothetical) |
| Yield of Emeraldine Base | 95% (from Salt) |
| Molecular Weight (Expected) | ~596 g/mol |
| Appearance | Dark Green Powder |
| Solubility | Soluble in NMP, DMSO |
Characterization
The synthesized 2,6-diethylaniline tetramer can be characterized using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the tetramer and confirm the structure.
-
UV-Vis Spectroscopy: To study the electronic transitions and determine the oxidation state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure and connectivity of the monomer units.
-
Mass Spectrometry (MS): To confirm the molecular weight of the tetramer.
Signaling Pathways and Logical Relationships
The conductivity of aniline oligomers is governed by the oxidation state and doping level. The bulky ethyl groups in the 2,6-diethylaniline tetramer are expected to influence the planarity of the backbone, which in turn affects the electronic conjugation and conductivity.
Caption: Factors influencing the conductivity of 2,6-diethylaniline tetramer.
Potential Applications
Aniline tetramers derived from 2,6-diethylaniline could find applications in:
-
Organic Light-Emitting Diodes (OLEDs): As charge-transporting materials.
-
Sensors: For the detection of volatile organic compounds or changes in pH.
-
Corrosion Inhibitors: The amine groups can interact with metal surfaces to prevent corrosion.
-
Drug Delivery: As a component of stimuli-responsive polymers for controlled release.
Conclusion
The synthesis of aniline tetramers from 2,6-diethylaniline derivatives presents an intriguing avenue for the development of novel functional materials. The proposed protocol provides a solid foundation for researchers to explore this synthesis. Further optimization and detailed characterization will be crucial to fully understand the properties and unlock the potential applications of these materials. The steric hindrance provided by the diethyl groups is a key structural feature that is anticipated to significantly modify the properties of the resulting oligomers compared to the unsubstituted aniline tetramer.
Application Notes and Protocols: Ortho-alkylation of Aniline for the Synthesis of 2,6-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diethylaniline (DEA) is a crucial intermediate in the synthesis of a variety of agrochemicals, dyes, and pharmaceuticals. Its selective synthesis via ortho-alkylation of aniline presents a significant industrial process. This document provides detailed application notes and experimental protocols for the synthesis of 2,6-diethylaniline from aniline, focusing on catalytic methods involving ethylene and ethanol as alkylating agents.
Physicochemical Properties of 2,6-Diethylaniline
| Property | Value | Reference |
| CAS Number | 579-66-8 | [1] |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| Appearance | Clear yellow to reddish-brown liquid | [3] |
| Melting Point | 3-4 °C | [1][3] |
| Boiling Point | 243 °C | [3][4][5] |
| Density | 0.906 g/mL at 25 °C | [3][4][5] |
| Refractive Index | n20/D 1.545 | [3][4][5] |
| Solubility in Water | 0.67 g/L at 26.7 °C | [2][3] |
Catalytic Ortho-alkylation Methods
The ortho-alkylation of aniline to produce 2,6-diethylaniline can be achieved through several catalytic methods. The two primary approaches involve the use of ethylene or ethanol as the ethylating agent in the presence of a suitable catalyst.
Method 1: Alkylation with Ethylene using an Aluminum Anilide Catalyst
This is a high-yield method commonly employed in industrial settings. The reaction involves heating aniline with ethylene under high pressure in the presence of an aluminum anilide catalyst.[4]
Reaction:
Aniline + 2 Ethylene --(Aluminum Anilide Catalyst, High T, High P)--> 2,6-Diethylaniline
Key Reaction Parameters:
| Parameter | Value | Reference |
| Catalyst | Aluminum anilide | [4][6] |
| Alkylating Agent | Ethylene | [4] |
| Temperature | 200-300 °C | [4] |
| Pressure | High pressure | [4] |
| Yield | High | [4] |
Method 2: Alkylation with Ethylene using a Triethylaluminum-based Catalyst
This method utilizes a catalyst complex prepared from triethylaluminum and aniline. The subsequent alkylation with ethylene proceeds at high temperature and pressure.
Key Reaction Parameters:
| Parameter | Value | Reference |
| Catalyst | Triethylaluminum-aniline complex | [7] |
| Alkylating Agent | Ethylene | [7] |
| Catalyst Preparation Temperature | 160 °C | [7] |
| Alkylation Temperature | 310 °C | [7] |
| Alkylation Pressure | 4.6-5.0 MPa | [7] |
| Aniline to Catalyst Molar Ratio | 3:1 (for catalyst preparation) | [7] |
| Catalyst Complex to Aniline Mass Ratio | 1:12.5 (for alkylation) | [7] |
Method 3: Vapor Phase Alkylation with Ethanol
This method offers an alternative to high-pressure ethylene reactions by utilizing ethanol as the alkylating agent in the vapor phase over a solid acid catalyst.
Key Reaction Parameters:
| Parameter | Value | Reference |
| Catalyst | 60% Iron oxide and 2% Tin oxide on Attapulgite | [8] |
| Alkylating Agent | Ethanol | [8] |
| Temperature | 330-440 °C | [8] |
| Pressure | Atmospheric | [8] |
| Aniline Conversion | 75-80% | [8] |
| Selectivity for 2,6-Diethylaniline | 74% | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diethylaniline via Ethylene Alkylation with Aluminum Anilide Catalyst (General Procedure)
Materials:
-
Aniline
-
Ethylene
-
Aluminum anilide catalyst
-
Aqueous base (e.g., NaOH solution) for catalyst deactivation
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
High-pressure autoclave reactor
-
Distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Catalyst Formation (if not pre-formed): The aluminum anilide catalyst can be prepared by reacting aniline with aluminum metal.[9]
-
Reaction Setup: Charge the autoclave with aniline and the aluminum anilide catalyst.
-
Alkylation: Seal the autoclave and heat it to the reaction temperature (e.g., 300 °C). Pressurize the reactor with ethylene to the desired pressure (e.g., 500-3000 psig) and maintain the pressure by feeding ethylene as it is consumed. The reaction is typically complete within 1-8 hours.[9]
-
Catalyst Deactivation: After cooling and venting the reactor, deactivate the catalyst by washing the reaction mixture with an aqueous base.[9]
-
Work-up: Separate the organic layer. The aqueous layer can be extracted with an organic solvent to recover any dissolved product. Combine the organic layers and dry over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to isolate 2,6-diethylaniline. The distillation will also remove unreacted aniline, o-ethylaniline, and other byproducts.[9]
Protocol 2: Synthesis of N-ethyl-2,6-diethylaniline (Illustrative Example of a Derivative)
While the primary focus is on 2,6-diethylaniline, this protocol for a derivative showcases a common subsequent reaction.
Materials:
-
2,6-Diethylaniline (5 mmol)
-
Acetaldehyde (5 mmol)
-
Pd/C catalyst (0.5 mmol)
-
Ammonium formate (50 mmol)
-
2-Propanol (90 ml)
-
Water (10 ml)
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate
-
Celite
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Catalyst Activation: In a flask, add Pd/C to 2-propanol. Add a solution of ammonium formate in water and stir for 5 minutes to activate the catalyst.[10]
-
Reaction: To the activated catalyst mixture, add 2,6-diethylaniline and acetaldehyde. Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
-
Work-up: Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst. Remove the solvent from the filtrate under reduced pressure.[10]
-
Extraction: Dilute the residue with dichloromethane and wash with brine solution. Separate the organic layer and dry it over anhydrous sodium sulfate.[10]
-
Purification: Remove the solvent by distillation under reduced pressure. Purify the residue by silica gel column chromatography.[10]
Diagrams
References
- 1. 2,6-Diethylaniline | CAS#:579-66-8 | Chemsrc [chemsrc.com]
- 2. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Diethylaniline , Analysis of standard products, ≥99.5%(GC) , 579-66-8 - CookeChem [cookechem.com]
- 4. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. US2814646A - Amine alkylation using aluminum anilide catalyst - Google Patents [patents.google.com]
- 7. Preparation method of 2, 6-diethylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
Application Notes and Protocols: Nitration of 2,6-Diethylaniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed procedure for the regioselective nitration of 2,6-diethylaniline derivatives, focusing on the synthesis of 4-nitro-2,6-diethylaniline. This protocol emphasizes the use of a protecting group strategy to control the position of nitration.
Introduction
The nitration of substituted anilines is a fundamental reaction in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical, agrochemical, and dye industries. Direct nitration of anilines can be challenging due to the strong activating and ortho-, para-directing nature of the amino group, which can lead to a mixture of products and over-nitration. Furthermore, the amino group is susceptible to oxidation under harsh nitrating conditions. For sterically hindered anilines such as 2,6-diethylaniline, controlling the regioselectivity of the nitration is critical.
A common and effective strategy to achieve selective nitration at the para-position (4-position) is to use a protecting group for the aniline nitrogen. This approach moderates the reactivity of the aromatic ring and directs the incoming nitro group primarily to the para position. One such effective protecting group is the p-toluenesulfonyl (tosyl) group. The tosyl group can be readily introduced and subsequently removed after the nitration step.
This document outlines the protocol for the nitration of N-(2,6-diethylphenyl)-p-toluenesulfonamide to yield the 4-nitro derivative, followed by the deprotection to obtain 4-nitro-2,6-diethylaniline.
Overall Reaction Scheme
The overall synthetic route involves a two-step process: protection of the amino group followed by nitration and deprotection.
Caption: Overall reaction scheme for the synthesis of 4-nitro-2,6-diethylaniline.
Experimental Protocols
Materials and Reagents
-
2,6-Diethylaniline
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Acetic acid (glacial)
-
Ethanol
-
Benzene
-
Hexane
-
Ice
-
Sodium hydroxide solution
Protocol 1: Synthesis of N-(2,6-Diethylphenyl)-p-toluenesulfonamide (I)
This procedure is adapted from established methods for the protection of anilines.
-
Dissolve 2,6-diethylaniline (1 equivalent) in dry pyridine.
-
Cool the solution in an ice-salt bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the cooled solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure N-(2,6-diethylphenyl)-p-toluenesulfonamide.
Protocol 2: Nitration of N-(2,6-Diethylphenyl)-p-toluenesulfonamide
This protocol describes the regioselective nitration at the 4-position.[1]
-
Suspend N-(2,6-diethylphenyl)-p-toluenesulfonamide (I) (1 equivalent, e.g., 32 g) in acetic acid (e.g., 250 ml) containing sulfuric acid (e.g., 120 ml).[1]
-
To the vigorously stirred suspension, add fuming nitric acid (1 equivalent) dropwise. The addition should take approximately 3 hours, during which the temperature may rise to around 45°C.[1]
-
After the addition is complete, continue stirring for an additional 6 hours.[1]
-
Pour the reaction mixture onto crushed ice to precipitate the product.[1]
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from aqueous ethanol to afford N-(4-nitro-2,6-diethylphenyl)-p-toluenesulfonamide. For analytical purity, further crystallization from benzene-hexane can be performed.[1]
Protocol 3: Deprotection to Yield 4-Nitro-2,6-diethylaniline
This procedure is based on the deacylation of related compounds.
-
Dissolve the N-(4-nitro-2,6-diethylphenyl)-p-toluenesulfonamide in concentrated sulfuric acid.
-
Heat the reaction mixture, for instance, at 50°C for 1 hour, monitoring the reaction by TLC.
-
After completion, carefully pour the mixture into an ice-water mixture.
-
The precipitate formed is the desired 4-nitro-2,6-diethylaniline.
-
Collect the solid by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.
Data Presentation
The following table summarizes the quantitative data for the nitration of the p-toluenesulfonamide derivative of 2,6-diethylaniline.
| Reactant | Product | Reagents | Solvent | Yield | Melting Point (°C) | Reference |
| N-(2,6-Diethylphenyl)-p-toluenesulfonamide (I) | N-(4-Nitro-2,6-diethylphenyl)-p-toluenesulfonamide | Fuming HNO₃, H₂SO₄ | Acetic Acid | - | 152-153 | [1] |
| N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide | 2,6-dimethyl-4-nitroaniline | Concentrated H₂SO₄ | - | 53% | 164-165 | [2] |
Note: The yield for the nitration of the diethyl derivative was not explicitly stated in the primary reference, but the procedure for the dimethyl analog suggests that yields for the deprotection step are moderate.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 4-nitro-2,6-diethylaniline.
Caption: Workflow for the synthesis of 4-nitro-2,6-diethylaniline.
Discussion
The orientation of nitration in derivatives of 2,6-diethylaniline is highly dependent on the acidity of the reaction medium.[3] Direct nitration of 2,6-diethylaniline would likely lead to a mixture of products and potential oxidation. The use of the p-toluenesulfonamide protecting group is a robust method to direct the nitration to the 4-position, yielding the desired product with high regioselectivity. The steric hindrance provided by the two ethyl groups at the ortho positions further favors substitution at the less hindered para position.
The deprotection of the tosyl group is typically achieved under strong acidic conditions with heating. The choice of reaction conditions for both nitration and deprotection should be carefully monitored to ensure optimal yield and purity of the final product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
The reactions can be exothermic; therefore, proper temperature control is essential.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
References
2,6-Diethylaniline Hydrochloride: A Versatile Building Block for Modern Pharmaceuticals
Introduction: 2,6-Diethylaniline hydrochloride is a key aromatic amine that serves as a crucial starting material and intermediate in the synthesis of a wide range of pharmaceutical compounds. Its unique structural features, particularly the presence of two ethyl groups ortho to the amino group, impart specific properties to the resulting active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of 2,6-diethylaniline and its close analog, 2,6-dimethylaniline, in the synthesis of local anesthetics.
Application in the Synthesis of Local Anesthetics
2,6-Disubstituted anilines are fundamental precursors for the synthesis of a class of widely used local anesthetics, often referred to as the "-caine" anesthetics. These drugs are essential for pain management in various medical and dental procedures. While detailed protocols are most readily available for the synthesis of pharmaceuticals from the closely related 2,6-dimethylaniline, the synthetic routes are analogous for 2,6-diethylaniline, leading to compounds with similar mechanisms of action.
Prominent local anesthetics synthesized from 2,6-dimethylaniline include:
-
Lidocaine: A widely used local anesthetic and antiarrhythmic drug.
-
Mepivacaine: A local anesthetic with an intermediate duration of action.
-
Bupivacaine: A long-acting local anesthetic.
-
Ropivacaine: A long-acting local anesthetic with a better safety profile than bupivacaine.[1][2][3]
-
Etidocaine: A long-acting local anesthetic with a rapid onset.[4][5]
The following sections will provide a detailed experimental protocol for the synthesis of Lidocaine from 2,6-dimethylaniline as a representative example. This protocol can be adapted for the synthesis of other analogs using 2,6-diethylaniline.
Experimental Protocols
Synthesis of Lidocaine from 2,6-Dimethylaniline
This two-step synthesis provides a reliable method for producing Lidocaine.
Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
This step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.
-
Materials:
-
2,6-Dimethylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Slowly add chloroacetyl chloride to the solution while stirring.
-
After the addition is complete, add a solution of sodium acetate in water to the reaction mixture.
-
A precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide will form.
-
Collect the precipitate by vacuum filtration and wash with water.
-
The crude product can be used in the next step without further purification.
-
Step 2: Synthesis of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)
This step involves the nucleophilic substitution of the chloro group with diethylamine.
-
Materials:
-
2-chloro-N-(2,6-dimethylphenyl)acetamide (from Step 1)
-
Diethylamine
-
Toluene
-
-
Procedure:
-
Suspend the 2-chloro-N-(2,6-dimethylphenyl)acetamide in toluene.
-
Add an excess of diethylamine to the suspension.
-
Reflux the reaction mixture for several hours.
-
After cooling, diethylamine hydrochloride will precipitate. Remove it by filtration.
-
Wash the toluene solution with water to remove any remaining diethylamine and its salt.
-
The toluene can be removed under reduced pressure to yield crude Lidocaine.
-
The crude product can be further purified by recrystallization.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Lidocaine from 2,6-dimethylaniline.
| Parameter | Value | Reference |
| Step 1: 2-chloro-N-(2,6-dimethylphenyl)acetamide | ||
| Molar Ratio (2,6-dimethylaniline:chloroacetyl chloride) | ~1:1.1 | [1] |
| Solvent | Glacial Acetic Acid | [1] |
| Reaction Temperature | Cooled to 10°C, then room temperature | [1] |
| Step 2: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine) | ||
| Molar Ratio (chloro-intermediate:diethylamine) | 1:3 | [1] |
| Solvent | Toluene | [1] |
| Reaction Condition | Reflux | [1] |
| Overall Yield | ~71% | [4] |
| Melting Point of Lidocaine | 66-69 °C | [4] |
Mechanism of Action: Signaling Pathway of Local Anesthetics
Local anesthetics derived from 2,6-disubstituted anilines, such as Lidocaine and its analogs, exert their therapeutic effect by blocking nerve signal transmission. Their primary mechanism of action involves the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[6]
-
Penetration of the Nerve Sheath: The uncharged form of the local anesthetic molecule penetrates the lipid-rich nerve sheath and membrane.
-
Binding to Sodium Channels: Once inside the neuron, the molecule equilibrates to its charged form and binds to the intracellular side of the voltage-gated sodium channels.
-
Inhibition of Sodium Influx: This binding blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the generation of an action potential.
-
Blockade of Nerve Conduction: By preventing the propagation of action potentials, the transmission of pain signals to the brain is effectively blocked.
Beyond their primary anesthetic effect, some of these compounds, including Lidocaine, have demonstrated anti-inflammatory properties. This is believed to be mediated, in part, by the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.
Visualizations
Caption: Synthetic workflow for an amide-type local anesthetic.
Caption: Mechanism of action of local anesthetics.
References
- 1. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 2. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Etidocaine | C17H28N2O | CID 37497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols for Growing Single Crystals of 2,6-Diethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for growing single crystals of 2,6-diethylaniline derivatives, crucial for structural elucidation and drug development. The protocols are based on established methods and offer guidance on solvent selection and crystallization techniques for this class of sterically hindered anilines.
Introduction
2,6-Diethylaniline and its derivatives are important building blocks in the synthesis of various organic compounds, including pharmaceuticals and materials. Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis, which provides definitive information on the three-dimensional molecular structure. This data is essential for understanding structure-activity relationships, polymorphism, and for rational drug design. The sterically hindered nature of the 2,6-diethylphenyl group can present challenges in crystallization. This document outlines proven methods to overcome these challenges.
General Considerations for Crystallization
Successful crystallization of 2,6-diethylaniline derivatives depends on several factors, including the purity of the compound, the choice of solvent or solvent system, the rate of supersaturation, and temperature. It is often a process of trial and error, and screening various conditions is highly recommended.
Key Principles:
-
Purity: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor quality crystals.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but moderately to highly soluble at an elevated temperature (for slow cooling methods) or one in which the compound is moderately soluble and the solvent is sufficiently volatile (for slow evaporation methods).
-
Supersaturation: Crystal growth occurs from a supersaturated solution. The rate at which supersaturation is achieved is critical; slow processes generally yield better quality crystals.
Experimental Protocols
Here we present specific protocols for growing single crystals of two 2,6-diethylaniline derivatives, as well as a more general method applicable to other 2,6-disubstituted anilines.
Protocol 1: Slow Cooling Method for 4,4′-Methylenebis(2,6-diethylaniline)
This method relies on the principle of decreasing the solubility of the compound by slowly lowering the temperature of a saturated solution.
Materials:
-
4,4′-Methylenebis(2,6-diethylaniline)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Small vial with a screw cap or septum
-
Programmable heating/cooling block or a well-insulated container
Procedure:
-
Dissolve the 4,4′-Methylenebis(2,6-diethylaniline) in a minimal amount of a DMSO/water (80:20, v/v) mixture at an elevated temperature (e.g., 90 °C or 363 K) to achieve a clear, saturated solution.[1]
-
Ensure the vial is tightly sealed to prevent solvent evaporation.
-
Slowly cool the solution from the initial temperature to room temperature (e.g., 30 °C or 303 K) at a controlled rate of 5 K per hour.[1]
-
Once at room temperature, allow the vial to stand undisturbed for several days.
-
Monitor the vial for the formation of single crystals.
-
Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or by decanting the solvent.
Experimental Workflow for Slow Cooling Method
Caption: Workflow for the slow cooling crystallization method.
Protocol 2: Slow Evaporation Method for 4,4′-Methylenebis(3-chloro-2,6-diethylaniline)
This technique involves the slow evaporation of a solvent from a solution of the compound, gradually increasing the concentration until supersaturation and crystallization occur.
Materials:
-
4,4′-Methylenebis(3-chloro-2,6-diethylaniline)
-
Toluene
-
Small, clean vial or beaker
-
Parafilm or a cap with a small hole
Procedure:
-
Dissolve the 4,4′-methylenebis(3-chloro-2,6-diethylaniline) in a suitable volume of toluene at room temperature to create a clear, nearly saturated solution.[1]
-
Cover the opening of the vial with parafilm and pierce it with a needle to create a small hole. This will control the rate of evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals.
-
Once suitable crystals have formed, carefully harvest them.
Experimental Workflow for Slow Evaporation Method
Caption: Workflow for the slow evaporation crystallization method.
Protocol 3: General Slow Evaporation Method for 2,6-Disubstituted Anilines
This protocol can be applied to other 2,6-disubstituted aniline derivatives, such as 2,6-dibromo- and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline, with appropriate solvent selection.
Materials:
-
2,6-Disubstituted aniline derivative
-
Chloroform (CDCl3) or other suitable chlorinated solvent
-
Small, clean vial
Procedure:
-
Dissolve the 2,6-disubstituted aniline derivative in chloroform (CDCl3) to form a solution.
-
Allow the solvent to evaporate slowly in a fume hood.
-
Monitor for the formation of single crystals. For some derivatives like 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline, yellow single crystals can be obtained using this method.[2]
Data Presentation
The following table summarizes the crystallization conditions for the specific 2,6-diethylaniline derivatives discussed.
| Compound | Crystallization Method | Solvent System | Temperature Profile | Reference |
| 4,4′-Methylenebis(2,6-diethylaniline) | Slow Cooling | DMSO/Water (80:20) | 90 °C to 30 °C at 5 K/hour | [1] |
| 4,4′-Methylenebis(3-chloro-2,6-diethylaniline) | Slow Evaporation | Toluene | Constant room temperature | [1] |
| 2,6-Dibromo-N,N-bis(4-nitrophenyl)aniline | Slow Evaporation | CDCl3 | Constant room temperature | [2] |
| 2,6-Dichloro-N,N-bis(4-nitrophenyl)aniline | Slow Evaporation | CDCl3 | Constant room temperature | [2] |
Troubleshooting
-
No crystals form: The solution may be too dilute. Allow more solvent to evaporate or start with a more concentrated solution. Alternatively, the chosen solvent may not be appropriate.
-
Formation of powder or microcrystals: Crystallization may be occurring too rapidly. Slow down the process by reducing the rate of cooling or evaporation (e.g., by using a container with a smaller opening).
-
Oiling out: The compound may be precipitating as a liquid phase instead of a solid. This can happen if the solution is too concentrated or if the temperature is too high. Try using a more dilute solution or a different solvent.
Conclusion
The methods described provide a solid starting point for obtaining high-quality single crystals of 2,6-diethylaniline derivatives. The key to success often lies in careful control of the crystallization conditions and systematic screening of different solvents and techniques. The ability to grow single crystals is a critical step in the structural analysis that underpins modern drug discovery and materials science.
References
- 1. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotypic crystal structures of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-diethylaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,6-diethylaniline?
A1: The most prevalent industrial method is the high-pressure, high-temperature alkylation of aniline with ethylene, utilizing an aluminum anilide catalyst.[1][2] Alternative methods include the vapor-phase alkylation of aniline with ethanol over a solid acid catalyst and the dehydrogenation of 2,6-diethylcyclohexylamine.[3]
Q2: What are the typical side products in the synthesis of 2,6-diethylaniline?
A2: Common side products include mono-ethylated (o-ethylaniline), and poly-ethylated (2,4,6-triethylaniline) anilines. Other impurities can consist of various substituted diphenylamines and, in some cases, N-alkylated products.[4]
Q3: What are the key reaction parameters influencing the yield and selectivity?
A3: The critical parameters are temperature, pressure, catalyst composition and loading, and the molar ratio of reactants. Deviations from optimal conditions can lead to increased side product formation and reduced yield.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress is typically monitored by gas chromatography (GC) or thin-layer chromatography (TLC).[1][4][5] GC-MS can be used to identify the main product and any side products being formed.[2][6]
Q5: What are the recommended purification methods for 2,6-diethylaniline?
A5: The primary purification method on a larger scale is fractional distillation under reduced pressure. For laboratory-scale purification, column chromatography using silica gel with a suitable eluent system (e.g., Ethyl Acetate/Cyclohexane) is effective.[1][5]
Troubleshooting Guides
Problem 1: Low Yield of 2,6-Diethylaniline
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of aniline | 1. Catalyst Inactivity: The aluminum anilide catalyst may not have formed correctly or has deactivated. 2. Insufficient Temperature/Pressure: The reaction conditions are not optimal for alkylation. 3. Poor Quality Reagents: Aniline or ethylene may contain impurities that inhibit the catalyst. | 1. Catalyst Preparation: Ensure anhydrous conditions during the preparation of the catalyst from triethylaluminum and aniline.[7] Consider in-situ catalyst formation. 2. Optimize Conditions: Gradually increase the temperature (within the 200-350°C range) and pressure to enhance the reaction rate.[1][2] 3. Reagent Purity: Use freshly distilled aniline and high-purity ethylene. |
| High proportion of distillation residue | Incomplete Reaction or Side Reactions: Significant amounts of high-boiling point side products have formed. | Recovery from Residue: The distillation residue can be treated by catalytic hydrogenation to convert some of the dimeric and other byproducts back into 2,6-diethylaniline, which can then be recovered by distillation.[4] |
Problem 2: Poor Selectivity (High Levels of Impurities)
| Symptom | Possible Cause | Suggested Solution |
| High levels of o-ethylaniline | Insufficient Ethylation: The reaction may not have gone to completion, or the ethylene concentration was too low. | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 2. Increase Ethylene Pressure: Maintain a higher partial pressure of ethylene to favor di-alkylation. |
| High levels of 2,4,6-triethylaniline | Over-alkylation: The reaction temperature or time may be excessive, leading to the formation of poly-alkylated products. | 1. Reduce Reaction Temperature: Operate at the lower end of the effective temperature range. 2. Reduce Reaction Time: Monitor the reaction closely by GC and stop it once the desired conversion is reached. |
| Presence of N-ethylaniline | Catalyst Choice/Conditions: Certain catalysts or reaction conditions can favor N-alkylation over C-alkylation. | Optimize Catalyst and Conditions: In vapor-phase alkylation, the choice of catalyst is crucial. For instance, a higher iron oxide content on an attapulgite support favors C-alkylation. |
Data Presentation
Table 1: Effect of Catalyst Composition on Aniline Alkylation (Vapor Phase)
| Catalyst Composition (on Attapulgite) | Conversion (%) | Selectivity to 2,6-DEA (%) | Selectivity to N-Ethylaniline (%) |
| 60% Iron Oxide, 2% Tin Oxide | 75-80 | 74 | - |
| 15% Iron Oxide, 1% Germanium Dioxide | - | - | 80 |
Table 2: General Reaction Conditions for Aniline Alkylation with Ethylene
| Parameter | Value |
| Temperature | 200-350°C[1][2] |
| Pressure | High pressure (specifics vary with equipment) |
| Catalyst | Aluminum Anilide (prepared from triethylaluminum and aniline)[7] |
| Reactants | Aniline, Ethylene |
Experimental Protocols
Laboratory Scale Synthesis of N-ethyl-2,6-diethylaniline (Illustrative of N-Alkylation)
This protocol details the N-alkylation of 2,6-diethylaniline, which is a related process and illustrates laboratory techniques.
-
Catalyst Activation: To a flask containing Pd/C (0.5 mmol), add a mixture of 2-propanol (90 ml) and a solution of ammonium formate (50 mmol) in water (10 ml). Stir the reaction mixture for 5 minutes to activate the Pd/C.[1]
-
Reaction: To the activated catalyst suspension, add 2,6-diethylaniline (5 mmol) and acetaldehyde (5 mmol). Stir the reaction mixture for 30 minutes at room temperature.[1]
-
Work-up: Monitor the reaction by TLC. Upon completion, filter the catalyst off on celite. Remove the solvent under reduced pressure at 45-50°C.[1]
-
Extraction: Dilute the reaction mixture with dichloromethane and wash with a brine solution. Separate the organic phase and dry it over Na2SO4.[1]
-
Purification: Distill the organic layer under reduced pressure. Purify the residue by silica gel column chromatography using an Ethyl Acetate/Cyclohexane eluent system.[1]
Industrial Style Synthesis of 2,6-diethylaniline
This protocol is a summary of the industrial process and should be adapted with appropriate safety measures for a laboratory setting.
-
Catalyst Preparation: In a suitable pressure reactor, add aniline and triethylaluminum in a molar ratio of 3:1. Heat the mixture to 160°C for 1.5 hours. Cool to 100°C and reduce the pressure.[7]
-
Alkylation: Mix the prepared catalyst complex with aniline in a 1:12.5 mass ratio and pump it into the synthesis reactor. Raise the temperature to 310°C and pressurize with ethylene to 4.6-5.0 MPa. After the reaction is complete, cool the reactor to 120°C.[7]
-
Work-up and Purification: Transfer the reaction mixture to an evaporation kettle and recover unreacted ethylene. The crude product is then purified by vacuum distillation.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Troubleshooting workflow for poor selectivity.
References
- 1. jocpr.com [jocpr.com]
- 2. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation method of 2, 6-diethylaniline - Eureka | Patsnap [eureka.patsnap.com]
Purification of crude 2,6-Diethylaniline by distillation or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,6-diethylaniline by distillation and chromatography. It is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize key quantitative data for the purification of 2,6-diethylaniline.
Table 1: Physicochemical Properties of 2,6-Diethylaniline
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| Appearance | Clear yellow to reddish-brown liquid | [2] |
| Boiling Point (atm) | 243 °C | |
| Density | 0.906 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.545 | |
| Sensitivity | Air and light sensitive | [2] |
Table 2: Estimated Boiling Point of 2,6-Diethylaniline at Reduced Pressures
| Vacuum Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~75-85 |
| 10 | ~120-130 |
| 50 | ~165-175 |
| 100 | ~190-200 (Lit. example: 222 °C for a residue)[3] |
Note: These are estimations based on a standard pressure-temperature nomograph and may vary depending on the distillation apparatus and purity of the crude material.
Experimental Protocols
Purification by Vacuum Distillation
Objective: To purify crude 2,6-diethylaniline by fractional vacuum distillation to remove lower and higher boiling impurities.
Materials:
-
Crude 2,6-diethylaniline (typically appears as a dark reddish-brown liquid).
-
Boiling chips or magnetic stir bar.
-
Round-bottom flask.
-
Fractionating column (e.g., Vigreux or packed).
-
Distillation head with condenser and vacuum adapter.
-
Receiving flasks.
-
Heating mantle.
-
Vacuum pump with a cold trap.
-
Manometer.
-
Inert gas source (Nitrogen or Argon).
Methodology:
-
Preparation:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude 2,6-diethylaniline and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
-
Inert Atmosphere:
-
Flush the entire system with an inert gas (Nitrogen or Argon) for several minutes to remove oxygen, which can cause oxidation and discoloration of the aniline at high temperatures.
-
-
Vacuum Application:
-
Turn on the cooling water to the condenser.
-
Gradually apply vacuum to the system, reducing the pressure to the desired level (e.g., 10 mmHg).
-
-
Heating and Fraction Collection:
-
Begin heating the distillation flask gently with a heating mantle.
-
Observe the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. These may include residual solvents or water.
-
As the temperature stabilizes at the boiling point of 2,6-diethylaniline at the applied pressure (refer to Table 2), change the receiving flask to collect the main fraction. The pure compound should be a colorless to pale yellow liquid.
-
Continue distillation until the temperature either begins to drop (indicating the desired product is nearly distilled) or rise sharply (indicating the presence of higher-boiling impurities).
-
Stop the distillation before the distillation flask runs dry to prevent the formation of potentially unstable residues.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum by introducing inert gas into the system.
-
Store the purified 2,6-diethylaniline under an inert atmosphere in a dark, sealed container to prevent degradation.
-
Purification by Column Chromatography
Objective: To purify crude 2,6-diethylaniline using silica gel column chromatography, separating it from polar and non-polar impurities.
Materials:
-
Crude 2,6-diethylaniline.
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate).
-
Chromatography column.
-
Sand.
-
Cotton or glass wool.
-
Collection tubes or flasks.
-
TLC plates, chamber, and UV lamp for monitoring.
Methodology:
-
TLC Analysis:
-
First, perform a Thin Layer Chromatography (TLC) analysis of the crude material to determine an appropriate eluent system.
-
Spot the crude 2,6-diethylaniline on a TLC plate.
-
Develop the plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp. The ideal solvent system should give the 2,6-diethylaniline an Rf value of approximately 0.3.
-
-
Column Packing:
-
Plug the bottom of the chromatography column with cotton or glass wool and add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude 2,6-diethylaniline in a minimal amount of the eluent or a non-polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes or flasks.
-
Monitor the separation by collecting small aliquots from the eluting fractions and spotting them on TLC plates.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the 2,6-diethylaniline and then any more polar impurities.
-
-
Analysis and Product Recovery:
Troubleshooting Guides
Distillation Troubleshooting
| Problem | Possible Cause | Solution |
| Product is discolored (reddish-brown) after distillation. | Oxidation of the aniline due to the presence of air at high temperatures. | Ensure the distillation apparatus is completely sealed and thoroughly flushed with an inert gas (Nitrogen or Argon) before heating. Maintain a positive pressure of inert gas during the cooling phase. |
| Bumping or uneven boiling. | Insufficient nucleation sites or superheating of the liquid. | Use fresh boiling chips or a magnetic stirrer. Ensure even heating by using a heating mantle with good contact with the flask. |
| Poor separation of fractions. | Inefficient fractionating column or distillation rate is too high. | Use a longer or more efficient fractionating column (e.g., packed column). Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
| Product solidifies in the condenser. | The boiling point of the compound at the applied vacuum is close to its melting point (3-4 °C), and the cooling water is too cold. | Use slightly warmer water in the condenser or reduce the flow rate to prevent solidification. |
Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not move from the origin on the TLC plate (Rf = 0). | The eluent is not polar enough. | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the eluent mixture. |
| Product runs with the solvent front on the TLC plate (Rf ≈ 1). | The eluent is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane) in the eluent mixture. |
| Tailing of spots on the TLC plate or column. | The sample is too concentrated. The silica gel is slightly acidic, causing strong interaction with the basic aniline. | Dilute the sample before spotting. Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to neutralize the silica gel and improve peak shape. |
| Poor separation of 2,6-diethylaniline from impurities. | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, replace ethyl acetate with diethyl ether or dichloromethane to alter the selectivity. |
Frequently Asked Questions (FAQs)
Q1: My crude 2,6-diethylaniline is a dark reddish-brown color. What causes this and can it be removed?
A1: The reddish-brown color is typically due to the formation of oxidation products. 2,6-Diethylaniline, like many anilines, is sensitive to air and light, which can lead to the formation of colored impurities over time.[3] Both vacuum distillation and column chromatography are effective at removing these colored, often polymeric, byproducts. For distillation, it's crucial to perform the purification under an inert atmosphere to prevent further oxidation.
Q2: How can I separate 2,6-diethylaniline from unreacted aniline and 2-ethylaniline?
A2:
-
Fractional Vacuum Distillation: There are differences in the boiling points of aniline, 2-ethylaniline, and 2,6-diethylaniline. Careful fractional distillation under vacuum can separate these components. Aniline will distill first, followed by 2-ethylaniline, and then 2,6-diethylaniline.
-
Column Chromatography: Separation by column chromatography is also feasible. The polarity of these compounds is similar but not identical. Aniline is the most polar, followed by 2-ethylaniline, and then 2,6-diethylaniline. Using a relatively non-polar eluent system (e.g., a low percentage of ethyl acetate in hexane), aniline will have the lowest Rf value, and 2,6-diethylaniline will have the highest. A shallow gradient of increasing polarity can effectively separate these compounds.
Q3: How should I store purified 2,6-diethylaniline to maintain its purity?
A3: Purified 2,6-diethylaniline should be stored in a tightly sealed, amber glass bottle to protect it from light. The headspace of the bottle should be flushed with an inert gas like nitrogen or argon to prevent oxidation. Storing it in a cool, dark place is also recommended.[1]
Q4: What TLC stain can be used to visualize 2,6-diethylaniline if it's not UV-active?
A4: While 2,6-diethylaniline is UV-active due to its aromatic ring, certain stains can also be used for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for compounds that can be oxidized, which includes anilines. The spot will appear as a yellow or brown spot on a purple background.
Mandatory Visualizations
Caption: Workflow for the purification of 2,6-diethylaniline by vacuum distillation.
Caption: Workflow for the purification of 2,6-diethylaniline by column chromatography.
References
Common byproducts in the synthesis of 2,6-Diethylaniline and how to remove them
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis and purification of 2,6-diethylaniline. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in the synthesis of 2,6-diethylaniline, particularly from the ethylation of aniline?
A1: The ethylation of aniline is a common synthetic route to 2,6-diethylaniline. However, this reaction can lead to the formation of several byproducts. The composition of the crude reaction mixture can vary, but typically includes unreacted starting material, mono-ethylated, and poly-ethylated anilines, as well as other coupled products.
A representative analysis of the distillation residue after the removal of the bulk of 2,6-diethylaniline from a typical alkylation of aniline with ethylene is presented below.[1] This illustrates the variety of higher-boiling byproducts that can be formed.
| Byproduct | Typical Percentage in Distillation Residue (%)[1] |
| 2,4,6-Triethylaniline | 10.1 |
| Diethyl-sec-butylaniline | 3.6 |
| 2-sec-Butyl-6-ethylaniline | 22.1 |
| Diphenylamine | 5.1 |
| Monoethyldiphenylamine | 16.3 |
| N-(2-amino-3-ethyl-α-methylbenzylidene)-2,6-diethylaniline | 28.3 |
In addition to these, lower-boiling impurities such as unreacted aniline and o-ethylaniline are also common and are typically removed in the initial distillation fractions.[1]
Q2: How can I remove the common byproducts to obtain high-purity 2,6-diethylaniline?
A2: The primary methods for purifying 2,6-diethylaniline are fractional distillation and column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: This is the most common and industrially preferred method for separating 2,6-diethylaniline from both lower and higher boiling point impurities.[1]
-
Column Chromatography: For smaller scale purifications or to remove impurities with very close boiling points, silica gel column chromatography can be an effective technique.
Troubleshooting Guides
Fractional Distillation Troubleshooting
Issue: Poor separation of 2,6-diethylaniline from o-ethylaniline.
Possible Cause: Inefficient distillation column or incorrect distillation rate.
Solution:
-
Use a fractionating column with a high number of theoretical plates. A Vigreux or packed column (e.g., with Raschig rings or metal sponges) is recommended.
-
Maintain a slow and steady distillation rate. A reflux ratio of 5:1 to 10:1 (distillate collected vs. condensate returned to the column) is a good starting point.
-
Ensure the column is well-insulated to maintain the temperature gradient. Wrapping the column with glass wool or aluminum foil can help.
Experimental Protocol: Fractional Distillation of Crude 2,6-Diethylaniline
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the crude 2,6-diethylaniline mixture into the round-bottom flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Collecting Fractions:
-
Fraction 1 (Lower Boiling Impurities): The first fraction will primarily contain unreacted aniline (boiling point: ~184 °C) and o-ethylaniline (boiling point: ~216 °C). The temperature at the distillation head will plateau during the collection of these components.
-
Intermediate Fraction: As the temperature begins to rise, collect an intermediate fraction which may contain a mixture of o-ethylaniline and 2,6-diethylaniline.
-
Fraction 2 (Product): Collect the main fraction of 2,6-diethylaniline as the temperature stabilizes around its boiling point (243 °C at atmospheric pressure). A patent describes the distillation of 2,6-diethylaniline at a reduced pressure of 100 mm Hg at 222 °C.[1]
-
Residue: Higher boiling byproducts, such as 2,4,6-triethylaniline and the complex aniline derivatives, will remain in the distillation flask.[1]
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine their purity.
Column Chromatography Troubleshooting
Issue: Co-elution of 2,6-diethylaniline with a byproduct.
Possible Cause: Inappropriate solvent system.
Solution:
-
Optimize the eluent polarity. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation between 2,6-diethylaniline and the impurity.
-
Consider a different stationary phase. If silica gel does not provide adequate separation, alumina (basic or neutral) may be an alternative.
Experimental Protocol: Silica Gel Column Chromatography of 2,6-Diethylaniline
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to pack evenly.
-
Add a layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude 2,6-diethylaniline in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution. A typical starting point could be 100% hexane, gradually increasing to a 95:5 or 90:10 hexane:ethyl acetate mixture.
-
Collect fractions and monitor the separation using TLC.
-
-
Product Isolation: Combine the fractions containing the pure 2,6-diethylaniline and remove the solvent using a rotary evaporator.
Logical Workflow for Troubleshooting Purification
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of 2,6-diethylaniline.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,6-Diethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sterically hindered nature of 2,6-diethylaniline.
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-diethylaniline considered a sterically hindered amine?
The steric hindrance of 2,6-diethylaniline arises from the presence of two ethyl groups positioned ortho to the amino group (-NH2) on the benzene ring. These bulky alkyl groups physically obstruct the nitrogen atom, restricting its ability to participate in chemical reactions. This steric shielding significantly impacts the nucleophilicity of the amine and the accessibility of the nitrogen lone pair.
Q2: What are the general consequences of this steric hindrance on its reactivity?
The primary consequences of steric hindrance in 2,6-diethylaniline include:
-
Reduced Nucleophilicity: The bulky ethyl groups impede the approach of electrophiles to the nitrogen atom, slowing down or preventing reactions like acylation, alkylation, and C-N cross-coupling.
-
Resistance to Hydrolysis: Amides formed from 2,6-diethylaniline, such as N-acetyl-2,6-diethylaniline, can be exceptionally resistant to hydrolysis, particularly under acidic conditions.[1]
-
Modified Regioselectivity: In electrophilic aromatic substitution reactions like nitration and bromination, the steric bulk can influence the position of substitution on the aromatic ring.[1][2]
-
Requirement for Specialized Catalysts: Many reactions, especially palladium-catalyzed cross-couplings, require specialized, bulky ligands to facilitate the reaction and overcome the steric barrier.[3][4]
Troubleshooting Guide: N-Acylation and Amide Formation
Q3: I am having difficulty forming an amide with 2,6-diethylaniline and a carboxylic acid. What conditions should I try?
Direct condensation of carboxylic acids with the sterically hindered 2,6-diethylaniline is often challenging. Here are several strategies to improve reaction success:
-
Activate the Carboxylic Acid: The most common method is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride or anhydride, before reaction with the aniline.[1]
-
Use Coupling Reagents: Standard peptide coupling reagents can be employed, but reactions may still be sluggish.
-
Utilize a Lewis Acid Mediator: Titanium(IV) chloride (TiCl4) can mediate the direct condensation of carboxylic acids and anilines. While effective for many anilines, the yields may be lower with highly hindered substrates like 2,6-diethylaniline.[5][6]
-
Reaction Conditions: Reactions with 2,6-diethylaniline often require more forcing conditions, such as elevated temperatures and longer reaction times.
Q4: My N-acetyl-2,6-diethylaniline is very resistant to hydrolysis. How can I deprotect the amine?
The acetamide of 2,6-diethylaniline is known to be very resistant to acid hydrolysis.[1] If you need a protecting group that is more readily cleaved, consider forming a toluenesulphonamide (tosyl) group instead. The N-(2,6-Diethylphenyl)-p-toluenesulphonamide is a stable, crystalline intermediate that can be a preferable alternative for certain synthetic routes where subsequent deprotection is required.[1]
Q5: What is a reliable method for N-acetylation of 2,6-diethylaniline?
A straightforward and high-yielding method involves the direct reaction with acetic anhydride. The reaction is rapid and exothermic.[1] For a detailed procedure, please refer to the Experimental Protocols section.
Troubleshooting Guide: C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to sterically hindered anilines like 2,6-diethylaniline requires careful optimization.[4]
Q6: My Buchwald-Hartwig amination with 2,6-diethylaniline is failing or giving low yields. What are the key parameters to optimize?
Low yields in Buchwald-Hartwig aminations involving hindered substrates are common. The single most critical parameter is the choice of phosphine ligand. Other factors include the palladium precursor, base, and solvent.
-
Ligand Selection: Standard phosphine ligands are often ineffective. Bulky, electron-rich biaryl monophosphine ligands are essential. These ligands stabilize the palladium center and promote the crucial reductive elimination step.[3][4][7]
-
Palladium Source: Common precursors like Pd(OAc)2 and Pd2(dba)3 are effective when paired with an appropriate ligand.[7]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used base for these reactions.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Q7: I am observing significant hydrodehalogenation of my aryl halide instead of the desired coupling product. How can I prevent this?
Hydrodehalogenation is a common side reaction that competes with reductive elimination, particularly when using primary amines.[9] It can arise from β-hydride elimination from the palladium amide intermediate. Strategies to minimize this include:
-
Use of Bulky Ligands: Sterically demanding ligands (e.g., biaryl phosphines like RuPhos, BrettPhos, or XPhos) can favor the desired reductive elimination pathway over β-hydride elimination.[3][9]
-
Careful Temperature Control: While heating is often necessary, excessive temperatures can sometimes promote side reactions.
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides with Hindered Amines
| Ligand Family | Example Ligands | Typical Palladium Source | Typical Base | Solvent | Temperature |
| Biaryl Phosphines | RuPhos, XPhos, BrettPhos | Pd(OAc)₂, Pd₂(dba)₃ | NaOtBu, KOtBu | Toluene, Dioxane | 80-110 °C |
| DalPhos | CataCXium A | Pd(OAc)₂, Pd₂(dba)₃ | K₃PO₄, Cs₂CO₃ | Toluene, t-BuOH | 100-120 °C |
| Ylide-Substituted Phosphines (YPhos) | L1 (as described in reference) | Pd₂(dba)₃ | KOtBu | Toluene | Room Temp - 80 °C |
This table provides general guidelines. Optimal conditions should be determined experimentally for each specific substrate combination.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Diethylaniline | 579-66-8 | Benchchem [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. rsc.org [rsc.org]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of N-substituted 2,6-Diethylaniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted 2,6-diethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for the N-alkylation of 2,6-diethylaniline?
A common and efficient method is reductive amination. For example, the N-ethylation of 2,6-diethylaniline can be achieved using a Palladium on carbon (Pd/C) catalyst with ammonium formate as a hydrogen donor in an aqueous 2-propanol solvent. The reaction typically proceeds smoothly at room temperature.[1][2]
Q2: What are the most common side reactions to be aware of?
The primary challenges in N-alkylation of anilines are controlling selectivity and avoiding side reactions. Key side reactions include:
-
C-alkylation: Alkylation can occur on the aromatic ring, especially under certain catalytic conditions.
-
Elimination Reactions: With certain alkyl halides, elimination of hydrogen halide to form an alkene can be a significant side reaction, particularly under strongly basic conditions.[5]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of 2,6-diethylaniline and the formation of the N-substituted product.
Q4: What purification methods are recommended for the final product?
Following the reaction, the catalyst (e.g., Pd/C) should be filtered off, often with the aid of celite. The solvent is then typically removed under reduced pressure. The resulting residue can be purified by silica gel column chromatography using a suitable solvent system, such as Ethyl Acetate/Cyclohexane, to isolate the desired N-substituted 2,6-diethylaniline.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of N-Substituted Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst activity. - Formation of side products. | - Monitor the reaction by TLC until the starting material is consumed. - While some reductive aminations proceed at room temperature, increasing the temperature (e.g., to 150-180°C for some methods) can improve yields.[6][7] - Ensure the catalyst is fresh and properly activated. For Pd/C, a pre-stirring step may be necessary.[1] - Analyze the crude product to identify major byproducts and adjust reaction conditions to minimize their formation. |
| Formation of Di-substituted Product | - The N-substituted product is more nucleophilic than the starting aniline, leading to a second alkylation. | - Use a stoichiometric amount of the alkylating agent relative to the 2,6-diethylaniline. - Consider a slower, controlled addition of the alkylating agent. - In some cases, using a larger excess of the aniline can favor mono-alkylation. |
| Presence of Unreacted Starting Material | - Insufficient reaction time. - Deactivated catalyst. - Insufficient amount of alkylating agent or hydrogen source. | - Continue the reaction and monitor by TLC. - Add a fresh batch of catalyst. - Ensure the stoichiometry of all reactants is correct. |
| Unexpected Spots on TLC | - Formation of byproducts such as C-alkylated products or products from elimination reactions. | - Characterize the byproducts (e.g., by NMR or MS) to understand the side reaction pathway. - Adjust the reaction conditions (e.g., temperature, catalyst, base) to disfavor the formation of these byproducts. |
Experimental Protocols & Data
Reductive Amination for N-ethyl-2,6-diethylaniline Synthesis
This protocol is adapted from a reported procedure for the N-alkylation of 2,6-diethylaniline using acetaldehyde.[1]
Materials:
-
2,6-diethylaniline
-
Acetaldehyde
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
2-Propanol
-
Water
-
Dichloromethane
-
Brine solution
-
Sodium sulfate (Na2SO4)
-
Celite
-
Silica gel for column chromatography
-
Ethyl Acetate/Cyclohexane
Procedure:
-
To a flask containing Pd/C (0.1 equivalents), add a 9:1 mixture of 2-propanol and water.
-
Add ammonium formate (10 equivalents) to the flask.
-
Stir the mixture for 5 minutes at room temperature to activate the catalyst.
-
Add 2,6-diethylaniline (1 equivalent) and acetaldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for approximately 30 minutes, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure at 45-50°C.
-
Dilute the residue with dichloromethane and wash with a brine solution.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Distill the organic layer under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an appropriate Ethyl Acetate/Cyclohexane gradient.
Optimization of Reaction Conditions
The choice of solvent and the amount of catalyst and hydrogen source are critical for maximizing the yield of the desired product.
Table 1: Effect of Solvent on Reaction Yield [1]
| Solvent System (v/v) | Yield (%) |
| 2-Propanol/Water (9:1) | Excellent |
| Other solvent systems | Lower yields |
Table 2: Optimization of Catalyst and Hydrogen Donor [1]
| Pd/C (equiv.) | Ammonium Formate (equiv.) | Yield (%) |
| 0.1 | 10 | Excellent |
| Other amounts | Lower yields |
Visualized Workflows
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,6-Diethylaniline (DEA) Production
Welcome to the technical support center for the scale-up of 2,6-Diethylaniline (DEA) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of DEA.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for 2,6-Diethylaniline?
A1: The predominant industrial method for producing 2,6-Diethylaniline is the high-pressure, high-temperature ortho-alkylation of aniline with ethylene. This reaction is typically catalyzed by an aluminum anilide catalyst, which is prepared by reacting aniline with aluminum metal or an aluminum alkyl.[1] The process is generally carried out at temperatures between 200-300°C and high pressures.[1]
Q2: What are the major byproducts in this synthesis and how do they form?
A2: The primary byproducts in the synthesis of 2,6-Diethylaniline include:
-
2-Ethylaniline: Formed as an intermediate during the alkylation process. Incomplete reaction or sub-optimal conditions can lead to its presence in the final product.
-
2,4,6-Triethylaniline: Results from the over-alkylation of the aniline ring.
-
N-Ethylaniline and N,N-Diethylaniline: These form through the alkylation of the amino group (N-alkylation) rather than the aromatic ring (C-alkylation).
-
Higher molecular weight compounds: Oligomerization and other side reactions can lead to the formation of more complex molecules, such as N-(2-amino-3-ethyl-α-methylbenzylidene)-2,6,-diethylaniline, which can be a precursor to DEA upon hydrogenation.[2]
Q3: How can I purify the crude 2,6-Diethylaniline product?
A3: Fractional distillation is the most common method for purifying crude 2,6-Diethylaniline.[2] This technique separates components based on their different boiling points. Due to the relatively close boiling points of DEA and some of its byproducts, a fractionating column with sufficient theoretical plates is necessary for effective separation. Recrystallization of a salt of DEA, such as the methanesulfonate salt, can also be employed for high-purity applications.
Q4: What are the key safety considerations when scaling up 2,6-Diethylaniline production?
A4: Key safety considerations include:
-
High-Pressure Operations: The reaction is conducted at high pressures, requiring appropriately rated reactors and safety measures to prevent ruptures.
-
Exothermic Reaction: The alkylation of aniline is an exothermic reaction.[3] Proper heat management is crucial to prevent thermal runaways, which can lead to dangerous pressure build-up and side reactions.
-
Flammable and Toxic Materials: Aniline and ethylene are flammable and toxic. Appropriate handling procedures, personal protective equipment (PPE), and ventilation are essential.
-
Catalyst Handling: Aluminum-based catalysts can be pyrophoric and react violently with water. They must be handled under an inert atmosphere.
Q5: How can I monitor the progress of the reaction and the purity of the product?
A5: The reaction progress and product purity can be monitored using various analytical techniques:
-
Gas Chromatography (GC): A common method for analyzing the composition of the reaction mixture and the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Can be used for the quantitative analysis of DEA and its impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and confirming the structure of the desired product.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Potential Cause | Suggested Action |
| Low conversion of aniline | Insufficient reaction temperature. | Gradually increase the reaction temperature within the recommended range (330–440°C for vapor phase alkylation with ethanol) and monitor the conversion.[5] Note that excessively high temperatures can lead to byproduct formation.[5] |
| Low ethylene pressure. | Ensure the ethylene pressure is maintained within the optimal range for the specific catalyst and reactor system. Higher pressure generally favors the reaction rate. | |
| Catalyst deactivation. | The aluminum anilide catalyst can deactivate through poisoning by impurities (e.g., water) or coking. Consider regenerating the catalyst or using a fresh batch. | |
| Inadequate mixing. | In a slurry reactor, ensure efficient agitation to maintain good contact between the reactants and the catalyst. | |
| High levels of 2-ethylaniline | Incomplete reaction. | Increase the reaction time or temperature to drive the reaction towards the desired di-substituted product. |
| Insufficient ethylene. | Ensure a sufficient molar excess of ethylene to aniline is maintained throughout the reaction.[5] |
Poor Product Selectivity (High Impurity Levels)
| Symptom | Potential Cause | Suggested Action |
| High levels of 2,4,6-triethylaniline | Excessive reaction temperature. | Reduce the reaction temperature. Higher temperatures can promote over-alkylation.[5] |
| Prolonged reaction time. | Optimize the reaction time to maximize DEA formation while minimizing the formation of the tri-substituted byproduct. | |
| High levels of N-ethylaniline and N,N-diethylaniline | Incorrect catalyst or reaction conditions. | While the ortho-alkylation is generally favored under these conditions, variations in catalyst preparation or reaction parameters can influence the C- vs. N-alkylation ratio. Review and optimize the catalyst preparation and reaction conditions. |
| Presence of colored impurities | Oxidation of aniline or DEA. | Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to colored byproducts. |
Distillation Problems
| Symptom | Potential Cause | Suggested Action |
| Poor separation of DEA and byproducts | Insufficient column efficiency. | Use a fractionating column with a higher number of theoretical plates. |
| Incorrect reflux ratio. | Optimize the reflux ratio to improve separation. A higher reflux ratio generally leads to better separation but lower throughput. | |
| Product decomposition in the reboiler | Excessive reboiler temperature. | Perform the distillation under reduced pressure to lower the boiling point of DEA and minimize thermal decomposition. |
| Foaming in the distillation column | Presence of impurities. | Ensure the crude product is properly washed and dried before distillation to remove any impurities that may cause foaming. |
Experimental Protocols
Synthesis of 2,6-Diethylaniline (Illustrative)
This protocol is based on a patented industrial process and should be adapted and optimized for specific laboratory or pilot plant conditions.
1. Catalyst Preparation (Aluminum Anilide):
-
In a high-pressure reactor purged with an inert gas (e.g., nitrogen), charge aniline and a catalytic amount of aluminum powder or triethylaluminum.
-
Heat the mixture to approximately 150-200°C with stirring to initiate the formation of the aluminum anilide catalyst. The reaction is complete when hydrogen evolution ceases.
2. Alkylation Reaction:
-
Cool the reactor to below 100°C.
-
Introduce ethylene into the reactor, pressurizing it to the desired reaction pressure (e.g., 50-100 atm).
-
Heat the reactor to the reaction temperature (e.g., 250-300°C) with vigorous stirring.
-
Maintain the ethylene pressure and reaction temperature for the desired reaction time (e.g., 4-8 hours). Monitor the reaction progress by GC analysis of withdrawn samples.
3. Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the excess ethylene.
-
Quench the reaction mixture by the slow addition of an aqueous base (e.g., sodium hydroxide solution) to decompose the catalyst and neutralize any acidic byproducts.
-
Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter the drying agent and purify the crude product by fractional vacuum distillation. Collect the fraction corresponding to the boiling point of 2,6-Diethylaniline (approximately 243°C at atmospheric pressure).
Visualizations
Signaling Pathways and Workflows
Caption: Synthesis pathway of 2,6-Diethylaniline.
Caption: Troubleshooting workflow for DEA production.
Caption: Logical relationships in DEA synthesis.
References
- 1. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. researchgate.net [researchgate.net]
Avoiding the formation of isomers during the synthesis of 2,6-Diethylaniline derivatives
Technical Support Center: Synthesis of 2,6-Diethylaniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of isomers during the synthesis of 2,6-diethylaniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers formed during the synthesis of 2,6-diethylaniline?
A1: The primary isomers of concern are the 2,4-diethylaniline and 2,4,6-triethylaniline. Depending on the synthetic route, N-ethylaniline and N,N-diethylaniline can also be significant byproducts. The formation of these isomers is highly dependent on the catalyst, reaction conditions, and the specific alkylating agent used. For instance, in the vapor phase alkylation of aniline with ethanol, N-ethylaniline can be a major byproduct with certain catalysts.[1]
Q2: Which synthetic strategies offer the highest selectivity for 2,6-diethylaniline?
A2: High ortho-selectivity is crucial for minimizing isomer formation. Several strategies have proven effective:
-
Catalytic Vapor Phase Alkylation: This method, often employed in industrial settings, uses specific solid acid catalysts to direct the alkylation to the ortho positions.
-
Ortho-Alkylation with Aluminum-Based Catalysts: The use of aluminum anilide catalysts, formed by reacting aniline with aluminum alkyls or aluminum powder, demonstrates high selectivity for ortho-alkylation when using olefins like ethylene as the alkylating agent.[2]
-
Shape-Selective Zeolite Catalysis: Zeolites with specific pore structures can sterically hinder the formation of bulkier isomers, thereby favoring the formation of 2,6-diethylaniline.
-
Lewis Acid/Hexafluoroisopropanol System: This combination has been shown to promote selective ortho-C-alkylation of anilines.
Q3: Can traditional Friedel-Crafts alkylation be used for the selective synthesis of 2,6-diethylaniline?
A3: Traditional Friedel-Crafts alkylation using a Lewis acid like aluminum chloride is generally not suitable for the direct synthesis of 2,6-diethylaniline from aniline. The amino group of aniline is a strong Lewis base and reacts with the Lewis acid catalyst. This interaction deactivates the aromatic ring towards electrophilic substitution.
Q4: What is the role of a promoter in the catalytic synthesis of 2,6-diethylaniline?
A4: In some catalytic systems, a promoter is added to enhance the activity and/or selectivity of the primary catalyst. For example, in the vapor phase alkylation of aniline using an iron oxide-impregnated attapulgite clay catalyst, tin oxide can be used as a promoter to achieve higher selectivity towards 2,6-diethylaniline.[1]
Troubleshooting Guides
Issue 1: Low Yield of 2,6-Diethylaniline
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | - Ensure the catalyst is handled under inert conditions if it is air or moisture sensitive.- Regenerate the catalyst according to the manufacturer's protocol. For some solid catalysts, this may involve calcination.- Increase catalyst loading, but be mindful of potential side reactions. |
| Suboptimal Reaction Temperature | - Verify the temperature of the reaction mixture is within the optimal range for the specific catalyst and reactants.- In vapor phase reactions, ensure uniform heating of the catalyst bed. |
| Insufficient Reaction Time | - Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time.- Be aware that prolonged reaction times can sometimes lead to the formation of undesired byproducts. |
| Poor Quality of Reactants | - Use freshly distilled aniline and high-purity alkylating agents.- Ensure solvents are anhydrous, as water can deactivate many catalysts. |
Issue 2: Poor Selectivity (High Isomer Formation)
| Possible Cause | Troubleshooting Step |
| Incorrect Catalyst Choice | - For ortho-selectivity, consider using shape-selective zeolites or aluminum anilide catalysts.- Review literature to select a catalyst known for high selectivity for the desired derivative. |
| Reaction Temperature Too High | - Higher temperatures can sometimes favor the formation of thermodynamically more stable, but undesired, isomers.- Conduct the reaction at the lower end of the recommended temperature range and monitor the effect on selectivity. |
| Incorrect Reactant Stoichiometry | - The molar ratio of aniline to the alkylating agent can significantly impact selectivity.- Optimize the reactant ratio through a series of small-scale experiments. Increasing the ratio of aniline to ethylene can improve selectivity in some processes. |
| Inefficient Mixing | - In heterogeneous catalysis, ensure efficient stirring or flow rate to maximize contact between reactants and the catalyst surface. |
Experimental Protocols
Protocol 1: Selective Vapor Phase Alkylation of Aniline
This protocol is based on the catalytic vapor phase alkylation to produce 2,6-diethylaniline with high selectivity.[1]
Materials:
-
Aniline
-
Ethanol
-
Catalyst: 60% iron oxide and 2% tin oxide impregnated on attapulgite clay
-
Fixed-bed reactor system
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Pack a fixed-bed reactor with the prepared catalyst.
-
Purge the reactor system with nitrogen gas.
-
Heat the reactor to the desired reaction temperature (e.g., 330-440°C).
-
Introduce a gaseous mixture of aniline and ethanol (e.g., in a 1:10 molar ratio) into the reactor at a controlled flow rate.
-
Maintain the reaction at atmospheric pressure.
-
Collect the product stream after cooling and condensation.
-
Analyze the product mixture using gas chromatography (GC) to determine the conversion and selectivity.
Quantitative Data from a Representative Experiment: [1]
| Parameter | Value |
| Catalyst Composition | 60% Fe₂O₃, 2% SnO₂ on Attapulgite |
| Temperature | 390°C |
| Aniline:Ethanol Molar Ratio | 1:10 |
| Aniline Conversion | 75-80% |
| Selectivity for 2,6-Diethylaniline | 74% |
Protocol 2: Ortho-Alkylation using an Aluminum Anilide Catalyst
This protocol describes the synthesis of 2,6-diethylaniline via the ortho-alkylation of aniline with ethylene using a triethylaluminum-based catalyst.[3]
Materials:
-
Aniline
-
Triethylaluminum
-
Ethylene
-
High-pressure autoclave reactor
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Catalyst Preparation:
-
In a dry, inert atmosphere, add aniline to a reaction vessel.
-
Slowly add triethylaluminum to the aniline in a specific molar ratio (e.g., 3:1 aniline to triethylaluminum) while controlling the temperature.
-
Heat the mixture (e.g., to 160°C) for a set period (e.g., 1.5 hours) to form the catalyst complex.
-
-
Alkylation Reaction:
-
Transfer the prepared catalyst complex to a high-pressure autoclave.
-
Add additional aniline to achieve the desired catalyst loading.
-
Pressurize the autoclave with ethylene to the target pressure (e.g., 4.6-5.0 MPa).
-
Heat the reactor to the reaction temperature (e.g., 310°C) and maintain for the desired reaction time.
-
-
Work-up and Purification:
-
Cool the reactor and vent the excess ethylene.
-
The reaction mixture can be carefully quenched with a base (e.g., aqueous NaOH) to deactivate the catalyst.
-
Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., Na₂SO₄).
-
Purify the 2,6-diethylaniline by fractional distillation.
-
Representative Reaction Parameters: [3]
| Parameter | Value |
| Catalyst | Triethylaluminum-aniline complex |
| Alkylating Agent | Ethylene |
| Temperature | 310°C |
| Pressure | 4.6-5.0 MPa |
Visualizations
Caption: General reaction pathway for the synthesis of 2,6-diethylaniline, highlighting the formation of common isomers and byproducts.
References
Technical Support Center: Best Practices for Handling Air-Sensitive 2,6-Diethylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling air-sensitive 2,6-Diethylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-Diethylaniline and why is it considered air-sensitive?
A1: 2,6-Diethylaniline (DEA) is an organic compound with the formula C₁₀H₁₅N. It is a sterically hindered primary aniline that is a colorless to pale yellow liquid.[1] Its air sensitivity is due to the presence of the amino group on the aromatic ring, which can be readily oxidized upon exposure to air and light. This oxidation process can lead to the formation of colored impurities, causing the liquid to darken over time.[2]
Q2: How should 2,6-Diethylaniline be properly stored in the laboratory?
A2: To maintain its purity and prevent degradation, 2,6-Diethylaniline should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[3][4] The container should be tightly sealed. It is incompatible with strong oxidizing agents and acids.[5][6]
Q3: My bottle of 2,6-Diethylaniline has turned dark brown. Can I still use it?
A3: A dark brown color indicates that the 2,6-Diethylaniline has likely undergone oxidation and contains impurities. While it may still be suitable for some less sensitive reactions, for applications requiring high purity, such as in drug development or catalysis, it is highly recommended to purify the material before use. The presence of impurities can lead to lower yields, unexpected side reactions, and difficulty in product purification. Purification can often be achieved by vacuum distillation.[4]
Q4: What are the primary safety hazards associated with 2,6-Diethylaniline?
A4: 2,6-Diethylaniline is harmful if swallowed and may cause skin, eye, and respiratory tract irritation. It is also suspected of causing genetic defects. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should always be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[5]
Q5: What are the common applications of 2,6-Diethylaniline in research and drug development?
A5: 2,6-Diethylaniline is a versatile intermediate in organic synthesis. It is a key building block in the production of some herbicides, such as butachlor.[4][7] In drug discovery, aniline derivatives are important pharmacophores, although their metabolic instability can be a challenge.[8] The steric hindrance provided by the two ethyl groups in 2,6-diethylaniline can influence its reactivity in nucleophilic substitution reactions.[9][10]
Troubleshooting Guides
Low Reaction Yield
Q: I am experiencing a low yield in my reaction with 2,6-Diethylaniline. What are the potential causes and how can I troubleshoot this?
A: Low yields in reactions involving 2,6-Diethylaniline can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Degraded 2,6-Diethylaniline | If the starting material is discolored (yellow to brown), it may contain oxidation byproducts that can interfere with the reaction. Purify the 2,6-Diethylaniline by vacuum distillation before use.[4] |
| Presence of Oxygen or Moisture | As an air-sensitive reagent, reactions involving 2,6-Diethylaniline should be carried out under an inert atmosphere (nitrogen or argon). Ensure all glassware is oven-dried and the reaction is set up using proper air-sensitive techniques. Solvents should be anhydrous and degassed. |
| Steric Hindrance | The two ethyl groups ortho to the amine create significant steric hindrance, which can slow down or inhibit reactions, particularly nucleophilic substitutions.[9][10][11] Consider using more reactive electrophiles, higher reaction temperatures, longer reaction times, or a more active catalyst system if applicable. |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC-MS to determine if the reaction has gone to completion. If not, consider extending the reaction time or increasing the temperature. |
| Sub-optimal Reaction Conditions | Review the literature for similar reactions with sterically hindered anilines to ensure your reaction conditions (catalyst, solvent, temperature, base) are optimal.[3] For example, in palladium-catalyzed aminations, the choice of ligand is crucial for coupling with sterically hindered amines.[12][13] |
Unexpected Side Products
Q: I am observing unexpected side products in my N-alkylation reaction with 2,6-Diethylaniline. What could these be and how can I minimize them?
A: Side product formation in N-alkylation reactions of 2,6-Diethylaniline is a common issue.
| Potential Side Product | Formation Mechanism | Minimization Strategy |
| Dialkylated Product | Over-alkylation of the desired mono-alkylated product. | Use a stoichiometric amount of the alkylating agent or a slight excess of 2,6-Diethylaniline. Monitor the reaction closely and stop it once the desired product is formed. Reductive amination can be a good alternative to direct alkylation to achieve mono-alkylation.[5] |
| Oxidation Products | If the reaction is not performed under strictly inert conditions, 2,6-Diethylaniline or the product can oxidize. | Ensure rigorous exclusion of air from the reaction setup using inert gas and degassed solvents. |
| Products from Impurities | Impurities in the starting 2,6-Diethylaniline may react to form their own side products. | Purify the 2,6-Diethylaniline by vacuum distillation prior to use.[4] |
Experimental Protocols
Protocol 1: Purification of Discolored 2,6-Diethylaniline by Vacuum Distillation
This protocol describes the purification of 2,6-Diethylaniline that has darkened due to oxidation.
Materials:
-
Discolored 2,6-Diethylaniline
-
Round-bottom flask
-
Short-path distillation head with a vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Inert gas source (Nitrogen or Argon)
-
Glass wool for insulation
-
Grease for ground glass joints
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is clean and dry. Lightly grease all ground glass joints to ensure a good seal under vacuum.[14]
-
Charging the Flask: Add the discolored 2,6-Diethylaniline and a magnetic stir bar to the distillation flask.
-
Inerting the System: Flush the entire apparatus with an inert gas.
-
Applying Vacuum: Gradually apply vacuum to the system. The liquid may bubble as dissolved gases are removed.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask with stirring. Insulate the distillation head with glass wool to ensure efficient distillation.
-
Collection: Collect the purified 2,6-Diethylaniline, which should be a colorless to pale yellow liquid, in the receiving flask. The boiling point will be significantly lower than the atmospheric boiling point (243 °C). For example, at 20 mmHg, the boiling point is approximately 72 °C.[4]
-
Completion: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly reintroducing the inert gas to break the vacuum.
-
Storage: Transfer the purified 2,6-Diethylaniline to a clean, dry storage vessel under an inert atmosphere.
Protocol 2: General Procedure for Handling and Dispensing 2,6-Diethylaniline
This protocol outlines the standard procedure for handling and dispensing air-sensitive 2,6-Diethylaniline using a syringe.
Materials:
-
Bottle of 2,6-Diethylaniline with a septum-sealed cap
-
Dry, inert gas source (Nitrogen or Argon) with a needle adapter
-
Dry syringe and a long needle
-
Reaction flask under an inert atmosphere
Procedure:
-
Prepare the Syringe: Dry the syringe and needle in an oven and allow them to cool in a desiccator or under a stream of inert gas.
-
Inert Gas Purge: Purge the syringe with inert gas by drawing the gas into the syringe and expelling it three times.
-
Pressurize the Reagent Bottle: Insert a needle connected to the inert gas source through the septum of the 2,6-Diethylaniline bottle to create a slight positive pressure.
-
Withdraw the Liquid: Insert the dry, inert-gas-flushed syringe needle through the septum into the liquid. The positive pressure in the bottle will help to fill the syringe. Withdraw the desired volume of liquid.
-
Remove Bubbles: Invert the syringe and carefully push out any gas bubbles back into the reagent bottle.
-
Transfer to Reaction Flask: Transfer the 2,6-Diethylaniline to the reaction flask by piercing the septum of the flask with the needle and slowly dispensing the liquid.
-
Clean Up: After use, rinse the syringe and needle with a suitable dry solvent (e.g., anhydrous toluene or ether) under an inert atmosphere and then with a quenching solvent like isopropanol.
Data Presentation
Table 1: Physical and Chemical Properties of 2,6-Diethylaniline
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [4] |
| Molar Mass | 149.23 g/mol | [4] |
| Appearance | Colorless to pale yellow oily liquid | [1][3] |
| Boiling Point | 243 °C (lit.) | [3][4] |
| Melting Point | 3-4 °C | [4] |
| Density | 0.906 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.545 (lit.) | [3][4] |
| Water Solubility | 0.67 g/L (26.7 °C) | [4][7] |
| Vapor Pressure | 0.02 mm Hg (20 °C) | [4] |
| pKa | 4.13 ± 0.10 (Predicted) | [4] |
Table 2: Solubility of 2,6-Diethylaniline
| Solvent | Solubility | Reference |
| Benzene | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Chloroform | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| Oxygenated Solvents | Soluble | [7] |
Visualizations
Caption: General workflow for handling air-sensitive 2,6-Diethylaniline.
Caption: Troubleshooting logic for reactions with 2,6-Diethylaniline.
References
- 1. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
- 2. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]
- 3. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texiumchem.com [texiumchem.com]
- 5. jocpr.com [jocpr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Butachlor | C17H26ClNO2 | CID 31677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organicreactions.org [organicreactions.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Interpreting Complex NMR Spectra of 2,6-Diethylaniline Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diethylaniline and its derivatives. Here, you will find detailed information to help interpret complex NMR spectra encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Interpretation
Q1: What are the characteristic ¹H and ¹³C NMR chemical shifts for the parent 2,6-diethylaniline?
A1: The ¹H NMR spectrum of 2,6-diethylaniline shows distinct signals for the aromatic protons, the benzylic methylene protons, and the terminal methyl protons of the ethyl groups, as well as a signal for the amine protons. The ¹³C NMR spectrum complements this with signals for the aromatic carbons and the ethyl group carbons. Below is a summary of typical chemical shifts.
Q2: My ¹H NMR spectrum of a 2,6-diethylaniline product shows broad signals for the aromatic or ethyl group protons. What could be the cause?
A2: Broadening of signals in the NMR spectrum of 2,6-diethylaniline derivatives can be attributed to several factors:
-
Steric Hindrance and Rotational Isomers (Rotamers): The two ethyl groups on the aromatic ring can restrict the rotation around the C-N bond, especially after N-substitution. This can lead to the presence of different rotational isomers (rotamers) that are in slow exchange on the NMR timescale, resulting in broadened peaks or even multiple sets of signals for the same protons.
-
Intermediate Exchange Rate: If a dynamic process, such as bond rotation or proton exchange, is occurring at a rate comparable to the NMR timescale, the signals can appear broad.
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, which can cause peak broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can lead to significant broadening of NMR signals.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to rotational isomers in intermediate exchange, the signals may sharpen or coalesce into a single peak at higher temperatures.
-
Dilute the Sample: Prepare a more dilute sample to see if the resolution improves.
-
Purify the Sample: Ensure your sample is free from paramagnetic impurities.
Q3: The aromatic region of my ¹H NMR spectrum is complex and the signals are overlapping. How can I assign the protons?
A3: Overlapping signals in the aromatic region are common for substituted anilines. Several strategies can help in assigning these protons:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically protons on adjacent carbons). This can help you trace the connectivity of the aromatic protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space. This can be particularly useful for distinguishing between ortho, meta, and para substituents.
-
-
Higher Field NMR: Acquiring the spectrum on a higher field spectrometer will increase the dispersion of the signals, potentially resolving the overlap.
-
Solvent Effects: Changing the deuterated solvent can alter the chemical shifts of the protons and may resolve overlapping signals. Aromatic solvents like benzene-d₆ often induce significant shifts compared to chloroform-d₃.
N-Substituted Products
Q4: I have N-acylated my 2,6-diethylaniline. Why do I see two sets of signals for the ethyl groups and the aromatic protons?
A4: The observation of two sets of signals for the seemingly equivalent ethyl groups and aromatic protons in an N-acylated 2,6-diethylaniline is a classic example of restricted rotation around the amide C-N bond. Due to the steric hindrance from the two ortho-ethyl groups, the rotation around the newly formed amide bond is slow on the NMR timescale at room temperature. This makes the two sides of the aromatic ring (and the two ethyl groups) magnetically non-equivalent, leading to separate signals for each.
Troubleshooting/Confirmation:
-
VT-NMR: As the temperature is increased, the rate of rotation around the amide bond will increase. At a sufficiently high temperature (the coalescence temperature), the two sets of signals will broaden and merge into a single set of averaged signals.
Q5: How do the chemical shifts of the N-H proton and the aromatic protons change upon N-alkylation of 2,6-diethylaniline?
A5: N-alkylation of 2,6-diethylaniline will lead to predictable changes in the ¹H NMR spectrum:
-
N-H Signal: The N-H signal will shift, and its integration will correspond to one proton (for a secondary amine). In some cases, this signal may be broad or exchange with residual water in the solvent. A D₂O shake can be used to confirm the assignment, as the N-H proton will exchange with deuterium and its signal will disappear.
-
Aromatic Protons: The electronic effect of the alkyl group will cause a slight change in the chemical shifts of the aromatic protons, but the pattern will generally remain similar.
-
New Alkyl Signals: New signals corresponding to the protons of the introduced alkyl group will appear in the spectrum.
Ring-Substituted Products
Q6: I have introduced a halogen (e.g., Br or Cl) at the 4-position of 2,6-diethylaniline. How will this affect the ¹H NMR spectrum?
A6: Halogenation at the 4-position (para to the amino group) will simplify the aromatic region of the ¹H NMR spectrum. Due to the symmetry of the molecule, the two remaining aromatic protons (at the 3- and 5-positions) become chemically equivalent. This will result in a single signal (a singlet) in the aromatic region, integrating to 2H. The chemical shift of this singlet will be influenced by the electronegativity of the halogen.
Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for 2,6-diethylaniline and some of its derivatives. Note that actual chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | 2,6-Diethylaniline | N-Acetyl-2,6-diethylaniline | 4-Bromo-2,6-diethylaniline |
| Aromatic H (meta) | ~6.9-7.1 (d) | ~7.1-7.3 (d) | ~7.0-7.2 (s) |
| Aromatic H (para) | ~6.6-6.8 (t) | ~6.9-7.1 (t) | - |
| -NH₂ / -NH- | ~3.6 (br s) | ~7.0 (br s) | ~3.8 (br s) |
| -CH₂- | ~2.6 (q) | ~2.5 (q) | ~2.6 (q) |
| -CH₃ | ~1.2 (t) | ~1.1 (t) | ~1.2 (t) |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | 2,6-Diethylaniline[1] | N-Acetyl-2,6-diethylaniline | 4-Bromo-2,6-diethylaniline |
| C1 (ipso-NH₂) | ~141.6 | ~138.0 | ~142.0 |
| C2, C6 (ipso-Et) | ~127.6 | ~132.0 | ~128.0 |
| C3, C5 (meta) | ~118.3 | ~126.0 | ~130.0 |
| C4 (para) | ~126.0 | ~128.0 | ~110.0 |
| -CH₂- | ~24.3 | ~24.0 | ~24.5 |
| -CH₃ | ~13.1 | ~13.0 | ~13.5 |
| C=O | - | ~168.0 | - |
| -COCH₃ | - | ~23.0 | - |
Experimental Protocols
Standard ¹H and ¹³C NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for these compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Capping: Cap the NMR tube securely.
-
Labeling: Clearly label the NMR tube with the sample identification.
Quantitative NMR (qNMR) Sample Preparation
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum (preferably a singlet), does not overlap with the analyte signals, is stable, and has a known purity. For ¹H qNMR, common standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.
-
Accurate Weighing: Accurately weigh both the analyte and the internal standard using a calibrated analytical balance.
-
Dissolution: Dissolve both the analyte and the internal standard in a precise volume of deuterated solvent in a volumetric flask to ensure a homogeneous solution.
-
Transfer: Transfer the solution to a high-quality NMR tube.
Mandatory Visualizations
Workflow for Interpreting Complex NMR Spectra
Caption: Workflow for the interpretation of complex NMR spectra.
Logical Relationship for Signal Assignment in N-Acyl-2,6-diethylaniline
References
Removing residual solvents from 2,6-Diethylaniline hydrochloride
Technical Support Center: 2,6-Diethylaniline Hydrochloride
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experimental work, with a specific focus on the removal of residual solvents.
Frequently Asked Questions (FAQs)
Q1: What are the common residual solvents I might encounter in this compound?
A1: Based on typical synthesis and purification procedures for 2,6-diethylaniline and its salts, common residual solvents may include:
-
Aromatic Hydrocarbons: Toluene
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Esters: Ethyl acetate
-
Chlorinated Solvents: Dichloromethane
-
Alkanes: Hexane, Heptane
The specific solvents and their levels will depend on the synthetic route and purification methods used. It is crucial to identify the solvents used in your process to select the appropriate removal technique.
Q2: How can I determine the level of residual solvents in my this compound sample?
A2: The standard and regulatory-accepted method for quantifying residual solvents in active pharmaceutical ingredients (APIs) is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[1][2][3][4] This technique is highly sensitive and can accurately determine the concentration of volatile organic compounds.[1] For unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification.[1]
Q3: What are the general methods for removing residual solvents from this compound?
A3: The primary methods for removing residual solvents from a crystalline solid like this compound are:
-
Vacuum Drying: This involves heating the sample under reduced pressure to facilitate the evaporation of volatile solvents.
-
Recrystallization: This technique involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling. The impurities, including residual solvents from previous steps, remain in the mother liquor.
-
Solvent Displacement/Vacuum Hydration: This is a specialized technique particularly useful for removing solvents trapped within the crystal lattice. It involves introducing water vapor during the drying process to displace the entrapped organic solvent molecules.[5]
Troubleshooting Guides
Issue 1: A specific solvent is difficult to remove by standard vacuum drying.
Possible Cause: The solvent may be entrapped within the crystal lattice of the this compound. This is particularly common with solvents like ethanol and isopropanol in hydrochloride salts.[5] Prolonged drying, even at elevated temperatures and high vacuum, may be ineffective and could lead to degradation of the product.[5]
Solutions:
-
Solvent Displacement using Vacuum Hydration: This method has proven effective for removing entrapped alcohols from other hydrochloride salts. By introducing water vapor into the vacuum oven, the water molecules can displace the trapped solvent molecules within the crystal structure. The excess water can then be removed by conventional vacuum drying.
-
Recrystallization: Dissolving the product completely and allowing it to recrystallize can break the existing crystal lattice and release trapped solvents.
Issue 2: The product "oils out" during recrystallization instead of forming crystals.
Possible Cause: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[6]
Solutions:
-
Adjust the Solvent System:
-
Add a small amount of the "good" solvent (the one in which the compound is highly soluble) to the hot mixture to ensure everything is fully dissolved, then allow it to cool slowly.[6]
-
Consider a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, then heat to clarify and cool slowly.
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can promote oiling out.[6]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation and crystal growth.[6]
-
Seeding: If available, add a small seed crystal of pure this compound to the cooled solution to initiate crystallization.[6]
Issue 3: Poor recovery of the product after recrystallization.
Possible Cause:
-
Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor even after cooling.[4]
-
Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
Washing with a solvent at the wrong temperature: Rinsing the collected crystals with room temperature solvent will redissolve some of the product.[4]
Solutions:
-
If you suspect too much solvent was used, you can carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization.
-
Ensure the solution is cooled for an adequate period. Forcing rapid crystallization by cooling too quickly can trap impurities.
-
Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4]
Data Presentation
Table 1: Efficacy of Vacuum Hydration for Residual Solvent Removal in Amine Hydrochloride Salts [5]
| Compound | Initial Residual Solvent | Initial Concentration (wt%) | Treatment Conditions | Final Concentration (wt%) |
| Hydrocodone Bitartrate | Ethanol | ~3% | Vacuum drying with water vapor | < 1% (below detection limit) |
| Oxycodone Hydrochloride | 2-Propanol | 1.5% | 24 hours at 25°C under vacuum in the presence of water | < 0.1% (below detection limit) |
Experimental Protocols
Protocol 1: Vacuum Drying
-
Preparation: Place the this compound powder in a suitable glass drying dish, spreading it into a thin layer to maximize surface area.
-
Loading: Place the dish in a vacuum oven.
-
Drying: Heat the oven to a temperature appropriate for the solvent being removed and the thermal stability of the product (typically 40-60°C). Apply a vacuum of less than 20 mbar.[7]
-
Duration: Dry for a sufficient period (e.g., 12-24 hours), periodically checking the residual solvent levels by HS-GC until they meet the required specification.
-
Cooling: Once drying is complete, turn off the heat and allow the oven to cool to room temperature before slowly releasing the vacuum with an inert gas like nitrogen.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. For amine hydrochlorides, alcohols (like ethanol or isopropanol), water, or mixtures thereof are often effective.[8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a flask, add the this compound and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.[4]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[4]
-
Drying: Dry the purified crystals in a vacuum oven as per Protocol 1 to remove the recrystallization solvent.
Protocol 3: Vacuum Hydration for Entrapped Solvents[5]
-
Preparation: Place the this compound containing the entrapped solvent (e.g., ethanol) in a drying dish inside a vacuum oven.
-
Water Vapor Source: Place a separate, open container of deionized water inside the oven.[5]
-
Drying with Hydration: Close the oven and apply a vacuum (e.g., 10-20 mbar). Heat the oven to a moderate temperature (e.g., 25-60°C). The water will vaporize, creating a humid atmosphere that facilitates the displacement of the entrapped solvent.[5]
-
Duration of Hydration: Maintain these conditions for 12-24 hours.[5]
-
Removal of Water: Remove the container of water from the oven.
-
Final Drying: Continue to dry the product under vacuum at an appropriate temperature (e.g., 50-60°C) for an additional 24-48 hours to remove the absorbed water.[5]
Visualizations
Caption: Workflow for selecting and applying a residual solvent removal method.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. agilent.com [agilent.com]
- 2. innoteg-instruments.com [innoteg-instruments.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient contact vacuum drying for high product quality in the pharmaceutical industry - HEINKEL Drying & Separation Group [heinkel.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 2,6-Diethylaniline and 2,6-Dimethylaniline in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of homogeneous catalysis, the design of ligands is paramount to achieving high efficiency, selectivity, and catalyst stability. N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, largely due to the tunability of their steric and electronic properties. The N-aryl substituents on the NHC ring play a crucial role in this tuning. This guide provides an objective comparison of two common building blocks for these N-aryl groups: 2,6-diethylaniline and 2,6-dimethylaniline. By examining their impact on the synthesis of NHC ligands and the subsequent performance of their metal complexes in catalytic reactions, this document aims to inform the selection of the appropriate aniline derivative for specific catalytic applications.
Synthesis of N-Heterocyclic Carbene Ligand Precursors
The most common route to the NHC ligands derived from 2,6-dialkylanilines involves the synthesis of the corresponding 1,3-bis(2,6-dialkylphenyl)imidazolium salt (often a chloride or tetrafluoroborate). This is typically a two-step process starting from the aniline, glyoxal, and a formaldehyde equivalent.
Comparing the efficacy of different catalysts for aniline ortho-alkylation
For Researchers, Scientists, and Drug Development Professionals
The selective ortho-alkylation of anilines is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. The introduction of alkyl groups at the ortho-position of the aniline ring can significantly modulate the biological activity and physical properties of the resulting molecules. This guide provides a comparative overview of the efficacy of different catalyst systems for this important reaction, supported by experimental data and detailed methodologies to aid in catalyst selection and experimental design.
Catalyst Performance Comparison
The choice of catalyst is paramount in achieving high conversion and, more importantly, high selectivity for the desired ortho-alkylated product while minimizing the formation of N-alkylated and para-alkylated isomers. This section presents a summary of the performance of various catalyst types under different reaction conditions.
| Catalyst System | Alkylating Agent | Temperature (°C) | Aniline Conversion (%) | Ortho-Alkylated Product Yield (%) | Selectivity for Ortho-Alkylation (%) | Reference |
| Zeolites | ||||||
| H-BEA | Ethanol | 350 | >90 | ~40 (for 2,6-diethylaniline) | Moderate | [1][2] |
| H-Y | Ethanol | 350-450 | High | Not specified | Low (favors N-alkylation) | [1] |
| H-ZSM-5 | Ethanol | 350-450 | High | Not specified | Low (favors N-alkylation) | [1] |
| Metal-Based Catalysts | ||||||
| Attapulgite clay with Fe₂O₃ and SnO₂ | Ethanol | 330-440 | 75-80 | ~57 (for 2,6-diethylaniline) | 74 | [2] |
| Yttrium Complex | 1-Octene | 70 | >95 | 95 | High (for ortho-alkylation of N,N-dimethylaniline) | [3][4] |
| Acid Catalysts | ||||||
| Trifluoromethanesulfonic acid (CF₃SO₃H) | Styrene | 110 | High | 42-87 | High | [5][6] |
| Metal-Organic Frameworks (MOFs) | ||||||
| Fe-Containing MOFs (on Al-SBA-15) | Benzyl alcohol | 120 | 97 | 93 (N-benzylaniline) | High (for N-alkylation) | Not specified for ortho |
Note: The data presented is a summary from various sources and direct comparison may be limited due to differing reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic systems.
Synthesis of H-BEA Zeolite Catalyst
Materials:
-
Lithium hydroxide (LiOH)
-
Aluminum nitrate (Al(NO₃)₃)
-
Deionized water
-
Tetraethylammonium hydroxide (TEAOH, 35%)
-
Colloidal silica (Ludox HS-40)
-
Ammonium nitrate (NH₄NO₃)
Procedure:
-
Dissolve 0.044 g of LiOH and 0.149 g of Al(NO₃)₃ in 6.7 ml of deionized water.
-
Add 6.51 ml of 35% TEAOH to the solution and stir at room temperature for 30 minutes.[7]
-
Slowly add 2.83 ml of colloidal silica (Ludox HS-40) to the mixture with continuous stirring.
-
Transfer the resulting gel to a Teflon-lined stainless steel autoclave and heat at 150°C for 4 days.[7]
-
Filter the solid product, wash thoroughly with distilled water, and dry at 80°C for 10 hours.
-
Calcine the dried solid at 550°C for 5 hours.
-
To obtain the acidic form (H-BEA), perform an ion exchange with a 1 M NH₄NO₃ aqueous solution at 80°C with stirring.
-
Filter the solid, wash with deionized water, dry at 100°C for 10 hours, and finally calcine at 450°C for 5 hours.[7]
Ortho-Alkylation of Aniline with Styrene using CF₃SO₃H
Materials:
-
Aniline
-
Styrene
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amount of aniline in the anhydrous solvent.
-
Add the desired molar equivalent of styrene to the aniline solution.
-
Carefully add the catalytic amount of CF₃SO₃H to the reaction mixture. The reaction is highly chemoselective for ortho-alkylation.[5][6]
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the ortho-alkylated aniline.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the general workflows for catalyst synthesis and the catalytic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insight into the active site nature of zeolite H-BEA for liquid phase etherification of isobutylene with ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2,6-Diethylaniline Hydrochloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the journey from synthesis to application. This guide provides a comparative overview of analytical techniques for the structural validation of 2,6-Diethylaniline hydrochloride, with a primary focus on the definitive method of X-ray crystallography and its common spectroscopic alternatives.
While this compound is known to form colorless needles from dilute hydrochloric acid, indicating its amenability to single-crystal X-ray analysis, the public availability of its crystal structure can be limited. Therefore, a multi-faceted approach employing various spectroscopic methods is often necessary for comprehensive structural elucidation. This guide will compare X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the validation of the this compound structure.
Method Comparison for Structural Validation
The choice of analytical technique depends on the specific information required, the availability of the sample in a suitable form, and the instrumentation at hand. Below is a comparative summary of the primary methods for the structural validation of this compound.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | A single, well-ordered crystal of sufficient size (typically > 0.1 mm in all dimensions). | Provides the absolute and unambiguous molecular structure. | Growing suitable single crystals can be challenging and time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), including connectivity and spatial proximity of atoms. | 5-25 mg of sample dissolved in a suitable deuterated solvent.[1] | Non-destructive; provides rich structural information in solution. | Does not provide direct information on bond lengths or angles; interpretation can be complex for intricate molecules. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Information about the functional groups present in a molecule based on their characteristic vibrational frequencies. | A small amount of solid sample (e.g., as a thin film, KBr pellet, or using an ATR accessory).[2][3][4][5][6] | Fast, requires minimal sample preparation, and is good for identifying the presence or absence of specific functional groups. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | The mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and elemental composition. | A small amount of sample, often in solution. | Extremely sensitive, provides accurate molecular weight, and fragmentation patterns can offer structural clues. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are outlines of typical procedures for each of the discussed analytical techniques.
Single-Crystal X-ray Crystallography
-
Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution in dilute hydrochloric acid.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final, accurate atomic positions.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[1]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phasing, baseline correction, and referencing (e.g., to residual solvent peaks) are performed.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to elucidate the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.
-
Sample Preparation: The ATR crystal is cleaned thoroughly. A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The FT-IR spectrum is then recorded. A background spectrum of the empty ATR crystal is also collected.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Analysis: The positions and intensities of the absorption bands are correlated with the vibrations of specific functional groups (e.g., N-H, C-H, aromatic C=C).
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for analyzing the hydrochloride salt.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are generated and enter the mass analyzer.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
-
Spectral Analysis: The molecular ion peak is identified to confirm the molecular weight of the cation (2,6-diethylanilinium). Fragmentation patterns, if present, can provide further structural information.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound, integrating the discussed analytical techniques.
Figure 1. Workflow for the structural validation of this compound.
References
Characterization of 2,6-Diethylaniline Metabolites in Soil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the characterization of 2,6-diethylaniline (2,6-DEA) and its metabolites in soil. 2,6-DEA is a significant environmental metabolite of chloroacetanilide herbicides such as alachlor and butachlor.[1] Understanding its fate and the formation of its metabolites in soil is crucial for environmental risk assessment. This document outlines the primary metabolic pathways, compares analytical techniques for metabolite identification and quantification, and provides detailed experimental protocols.
Metabolic Profile of 2,6-Diethylaniline in Soil
The biodegradation of 2,6-diethylaniline in soil is a complex process influenced by microbial activity and environmental conditions. The primary metabolites identified in soil studies include hydroxylated, acetylated, and quinone derivatives. The degradation can occur under both aerobic and anaerobic conditions, though the pathways and rates differ significantly.[1][2]
Under aerobic conditions, the primary transformation pathways involve oxidation and acetylation. The soil microorganism Chaetomium globosum has been identified as capable of degrading 2,6-DEA to 2,6-diethylacetanilide and 2,6-diethyl-p-benzoquinone.[3] Another key metabolite formed through oxidation is 4-amino-3,5-diethylphenol, which can be further oxidized to 3,5-diethyl-benzoquinone-4-imine.[3]
Anaerobic degradation of 2,6-DEA is generally slower. Studies have shown that under anaerobic conditions in agricultural soil, the degradation of 2,6-diethylaniline can range from 17-32% over 30 days.[1]
The following diagram illustrates the proposed metabolic pathway of 2,6-diethylaniline in soil.
Comparison of Analytical Methods for Metabolite Characterization
The accurate identification and quantification of 2,6-DEA and its metabolites in complex soil matrices require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. The choice of method often depends on the target analytes' volatility, polarity, and the required sensitivity.
Table 1: Comparison of Analytical Techniques for 2,6-Diethylaniline and its Metabolites in Soil
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and semi-volatile compounds followed by mass-based detection. | Separation of non-volatile and polar compounds followed by tandem mass-based detection. |
| Derivatization | Often required for polar metabolites to increase volatility. | Generally not required, allowing for direct analysis of polar metabolites. |
| Sensitivity | Good, with Limits of Detection (LOD) typically in the low µg/kg range.[4] | Excellent, with LODs often in the ng/kg range.[5] |
| Selectivity | High, especially with selected ion monitoring (SIM). | Very high, due to precursor-product ion transitions in multiple reaction monitoring (MRM). |
| Analytes | Suitable for 2,6-DEA and less polar metabolites like 2,6-diethylacetanilide. | Ideal for polar and thermally labile metabolites like 4-amino-3,5-diethylphenol. |
| Matrix Effects | Can be significant, often requiring extensive sample cleanup. | Prone to ion suppression or enhancement, necessitating matrix-matched standards or stable isotope-labeled internal standards.[6] |
Sample Preparation and Extraction Protocols
Effective extraction and cleanup are critical for removing interfering matrix components and concentrating the target analytes. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for pesticide residue analysis in soil due to its simplicity and efficiency.[7][8][9]
Table 2: Comparison of Extraction Methods for 2,6-Diethylaniline Metabolites from Soil
| Method | Principle | Advantages | Disadvantages | Typical Recovery Rates |
| QuEChERS | Acetonitrile extraction followed by salting out and dispersive solid-phase extraction (d-SPE) cleanup. | Fast, simple, low solvent consumption, and suitable for a wide range of analytes.[10] | Matrix effects can still be a concern.[7] | 70-120% for many aniline derivatives.[8][9] |
| Accelerated Solvent Extraction (ASE) | Extraction with organic solvents at elevated temperatures and pressures. | Automated, rapid, and requires less solvent than traditional methods. | High initial instrument cost. | 76-98% for aniline in soil.[4] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Exhaustive extraction, considered a benchmark method. | Time-consuming and requires large volumes of solvent. | Generally high, but can be analyte and matrix dependent. |
Experimental Protocols
Soil Incubation Study
This protocol outlines a typical laboratory experiment to study the degradation of 2,6-diethylaniline in soil.
Objective: To determine the rate of degradation and identify the major metabolites of 2,6-diethylaniline in a specific soil type under controlled aerobic conditions.
Materials:
-
Test soil (characterized for pH, organic matter content, texture)
-
2,6-Diethylaniline (analytical standard)
-
Incubation vessels (e.g., biometer flasks)
-
Deionized water
-
Analytical instruments (GC-MS or LC-MS/MS)
Procedure:
-
Soil Preparation: Sieve fresh soil (e.g., <2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.
-
Fortification: Treat a known amount of soil with a standard solution of 2,6-diethylaniline to achieve a desired concentration (e.g., 5-10 mg/kg). Thoroughly mix to ensure uniform distribution.
-
Incubation: Transfer the treated soil to incubation vessels. For aerobic studies, ensure adequate air exchange. Maintain the flasks at a constant temperature (e.g., 20-25°C) in the dark.
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extraction and Analysis: Extract the soil samples using a suitable method (e.g., QuEChERS). Analyze the extracts by GC-MS or LC-MS/MS to quantify the parent compound and identify and quantify its metabolites.
The following workflow illustrates the key steps in a soil metabolism study.
QuEChERS Extraction Protocol for Soil
Objective: To extract 2,6-diethylaniline and its metabolites from soil samples for subsequent analysis.
Materials:
-
Soil sample (10 g)
-
Water (for dry soil)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl) or Sodium acetate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL)
-
Centrifuge
Procedure:
-
Hydration: For dry soil samples, add a specific volume of water (e.g., 10 mL for 10 g of soil) and vortex to hydrate.
-
Extraction: Add 10 mL of acetonitrile to the soil in a 50 mL centrifuge tube. Shake vigorously for 1 minute.
-
Salting Out: Add the appropriate QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl). Immediately shake for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (e.g., 1 mL) to a microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.
-
Analysis: Transfer the purified extract into an autosampler vial for LC-MS/MS or GC-MS analysis.
GC-MS and LC-MS/MS Instrumental Parameters
The following tables provide typical instrumental parameters for the analysis of 2,6-diethylaniline and its metabolites. Optimization will be required based on the specific instrument and target analytes.
Table 3: Typical GC-MS Parameters
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temp. | 250 - 280 °C |
| Oven Program | Initial 60-80°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Ion Source Temp. | 230 °C |
| Mass Range | 50-500 amu (full scan) or selected ion monitoring (SIM) for target analytes |
Table 4: Typical LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with low %B, increase to high %B over 5-15 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 300 - 500 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
References
- 1. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aerobic versus anaerobic metabolism of halogenated anilines by aParacoccus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. weber.hu [weber.hu]
- 10. Portico [access.portico.org]
A Comparative Guide to the Performance of Herbicides Derived from 2,6-Diethylaniline and Other Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance, mechanism of action, and experimental evaluation of two major classes of aniline-derived herbicides: the chloroacetanilides, which are synthesized from 2,6-diethylaniline, and the dinitroanilines. This document synthesizes experimental data to offer a clear comparison for research and development purposes.
Introduction to Aniline-Derived Herbicides
Aniline derivatives are foundational to several classes of herbicides widely used in agriculture for pre-emergence weed control. This guide focuses on two prominent groups:
-
Herbicides from 2,6-Diethylaniline (Chloroacetanilides): This class includes major herbicides such as Alachlor, Metolachlor, Acetochlor, and Butachlor.[1][2][3][4] They are primarily synthesized using 2,6-diethylaniline as a key intermediate and are known for their effectiveness against annual grasses and some broadleaf weeds.[2][][6][7]
-
Other Aniline Herbicides (Dinitroanilines): This class includes well-known herbicides like Trifluralin and Pendimethalin.[8] These are characterized by a dinitroaniline structure and are also used as pre-emergence herbicides, primarily for controlling grasses and certain broadleaf weeds.[9][10]
While both classes are used for pre-emergence weed control, their performance and efficacy are dictated by fundamentally different modes of action at the cellular level.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between these two herbicide classes lies in their biochemical targets within the plant cell. Chloroacetanilides disrupt lipid synthesis, while dinitroanilines interfere with cell division.
Chloroacetanilides: Inhibition of Very-Long-Chain Fatty Acids
Herbicides derived from 2,6-diethylaniline, such as alachlor and metolachlor, act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[1][11] This disruption prevents the formation of critical components for cell membranes and cuticular waxes, leading to a failure in early seedling growth and development.[11][12] The primary site of uptake for these herbicides is the emerging shoot in monocots and the hypocotyl in dicots.[13]
Caption: Mechanism of Chloroacetanilide Herbicides.
Dinitroanilines: Disruption of Microtubule Formation
Dinitroaniline herbicides, such as trifluralin and pendimethalin, have a distinct mode of action that targets cell division (mitosis).[10] They bind to tubulin, the protein subunit that polymerizes to form microtubules.[8][9] This binding prevents the formation of the mitotic spindle, a microtubule structure essential for chromosome segregation during cell division.[9] The result is an arrest of mitosis, leading to the inhibition of root growth, which is why these herbicides are often referred to as "root pruners."[10][13]
Caption: Mechanism of Dinitroaniline Herbicides.
Performance Comparison: Experimental Data
The differing modes of action result in varied performance characteristics. The following tables summarize quantitative data from field studies comparing representative herbicides from each class.
Table 1: S-Metolachlor (Chloroacetanilide) vs. Pendimethalin (Dinitroaniline)
This table compares the efficacy of S-metolachlor and pendimethalin for weed control in transplanted lettuce and peanut production systems.
| Parameter | S-Metolachlor (kg ai/ha) | Pendimethalin (kg ai/ha) | Weed Species | Crop | Source |
| Weed Control (%) | ~Pronamide std. at 0.7 | 57% > Pronamide std. at 1.1 | Mixed | Lettuce | [14] |
| Crop Injury (%) | < 5% at rates up to 2.8 | Safe on transplanted lettuce | - | Lettuce | [14] |
| Texas Millet Control (%) | 61-66% at 0.72 | 91% at 0.53 (with adjuvant) | Urochloa texana | Peanut | [15] |
| Smellmelon Control (%) | 50-57% at 1.42 | 92% at 1.06 | Cucumis melo | Corn | [15] |
Data synthesized from studies where both herbicides were evaluated, though not always in the same trial. Performance can be influenced by adjuvants and environmental conditions.[15]
Table 2: Alachlor (Chloroacetanilide) vs. Trifluralin (Dinitroaniline)
This table presents a summary of the general herbicidal spectrum for alachlor and trifluralin based on their known activities. Direct comparative efficacy data in recent literature is limited due to shifts in herbicide usage patterns.
| Feature | Alachlor | Trifluralin | Source |
| Primary Target Weeds | Annual grasses (e.g., barnyardgrass, crabgrass), some broadleaves | Annual grasses, some broadleaves (e.g., Palmer amaranth) | [8][9][11][16] |
| Primary Site of Action | Seedling shoot growth inhibition | Root growth inhibition | [10][11][13] |
| Formulation Impact | Efficacy varies between EC and ME formulations | Efficacy can be enhanced by formulation | [16][17][18] |
| Persistence | Moderate | High (prone to volatilization if not incorporated) | [4][8] |
Experimental Protocols for Herbicide Efficacy Evaluation
To ensure reproducible and valid results, herbicide performance should be assessed using standardized experimental protocols. Below is a detailed methodology for a typical small-scale field efficacy trial.
Standard Protocol for Field Efficacy Trials
-
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) is standard to account for field variability.[19][20]
-
Replicates: A minimum of four replicates should be used for statistical validity.[19][20]
-
Plot Size: Plots should be of sufficient size to minimize edge effects, with untreated buffer rows between plots to prevent spray drift.[21]
-
-
Treatments:
-
Test Product: Apply the herbicide(s) at the proposed label rate, as well as at half and double the proposed rate to assess efficacy and crop phytotoxicity.
-
Reference/Standard: Include a currently registered herbicide with a similar use pattern for comparison.
-
Untreated Control: An untreated plot is essential as a baseline for weed pressure and crop health.[19]
-
-
Application:
-
Timing: Apply as a pre-emergence treatment after planting but before crop or weed emergence.
-
Equipment: Use a calibrated research sprayer to ensure precise and uniform application.
-
Environmental Data: Record temperature, humidity, wind speed, and soil moisture at the time of application, as these factors can influence herbicide activity.
-
-
Data Collection and Assessment:
-
Weed Control: Visually assess weed control at set intervals (e.g., 14, 28, and 56 days after treatment) using a 0% (no control) to 100% (complete control) scale.
-
Crop Phytotoxicity: Visually assess crop injury on a 0% (no injury) to 100% (crop death) scale at the same intervals.
-
Weed Density/Biomass: Count weeds per unit area and/or collect, dry, and weigh above-ground weed biomass for quantitative analysis.
-
Crop Yield: Harvest the crop from the center of each plot to determine the impact of the herbicide treatment on yield.
-
-
Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA).
-
If significant treatment effects are found, perform a mean separation test (e.g., Fisher's LSD) to compare individual treatments.[21]
-
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 579-66-8,2,6-Diethylaniline | lookchem [lookchem.com]
- 4. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 6. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 9. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 11. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 12. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 13. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 16. Comparative Efficacy of Two Formulations of Alachlor and Metolachlor | Weed Science | Cambridge Core [cambridge.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Transdermal penetration of atrazine, alachlor, and trifluralin: effect of formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apms.org [apms.org]
- 20. nda.gov.za [nda.gov.za]
- 21. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
A Spectroscopic Comparison of 2,6-Diethylaniline and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of 2,6-diethylaniline and its hydrochloride salt. The following sections detail the expected differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, supported by experimental data and protocols.
Introduction
2,6-Diethylaniline is a primary aromatic amine that is widely used as an intermediate in the synthesis of various industrial chemicals, including dyes, pesticides, and polymers. The conversion of 2,6-diethylaniline to its hydrochloride salt is a common chemical transformation that significantly alters its physical and chemical properties, including its spectroscopic characteristics. This guide will explore these differences through a detailed analysis of their respective IR, NMR, and UV-Vis spectra. Understanding these spectroscopic shifts is crucial for reaction monitoring, quality control, and the structural elucidation of related compounds in research and development.
Spectroscopic Data Comparison
The protonation of the amino group in 2,6-diethylaniline to form the anilinium ion in the hydrochloride salt leads to distinct changes in the electronic environment of the molecule. These changes are reflected in the IR, NMR, and UV-Vis spectra.
Infrared (IR) Spectroscopy
Protonation of the amine group to form the hydrochloride salt results in the appearance of a broad and strong absorption band in the IR spectrum, characteristic of the N-H stretching vibrations of an ammonium salt. The symmetric and asymmetric N-H stretching bands of the primary amine in 2,6-diethylaniline are replaced by the broad -NH3+ stretching absorption in its hydrochloride salt.
| Functional Group | 2,6-Diethylaniline (cm⁻¹) | 2,6-Diethylaniline Hydrochloride (cm⁻¹) |
| N-H Stretch (Amine) | ~3450 (asymmetric), ~3370 (symmetric) | - |
| N-H Stretch (Ammonium) | - | ~3000-2500 (broad) |
| C-N Stretch (Aromatic) | ~1270 | Shifted |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| Aliphatic C-H Stretch | ~2970, ~2870 | ~2970, ~2870 |
| Aromatic C=C Bending | ~1600, ~1470 | ~1600, ~1470 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, the protonation of the amino group causes a significant downfield shift of the protons on and near the nitrogen atom due to the increased electron-withdrawing nature of the -NH3+ group. The aromatic protons are also deshielded, resulting in a downfield shift of their signals.
¹H NMR (in CDCl₃)
| Proton | 2,6-Diethylaniline (ppm) | This compound (ppm) |
| -NH₂ | ~3.7 (broad s) | - |
| -NH₃⁺ | - | ~7-8 (broad s) |
| Aromatic-H (meta) | ~6.6 | Downfield shifted |
| Aromatic-H (para) | ~6.9 | Downfield shifted |
| -CH₂- | ~2.5 (q) | Downfield shifted |
| -CH₃ | ~1.2 (t) | Slightly downfield shifted |
¹³C NMR (in CDCl₃)
| Carbon | 2,6-Diethylaniline (ppm) | This compound (ppm) |
| C-N | ~145 | Downfield shifted |
| C-ortho | ~127 | Downfield shifted |
| C-meta | ~118 | Downfield shifted |
| C-para | ~126 | Downfield shifted |
| -CH₂- | ~24 | Slightly downfield shifted |
| -CH₃ | ~13 | Slightly downfield shifted |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of anilines is characterized by two main absorption bands arising from π → π* transitions of the benzene ring. Upon protonation to form the anilinium ion, the lone pair of electrons on the nitrogen atom is no longer available to donate into the aromatic ring. This results in a hypsochromic (blue) shift of the absorption maxima to shorter wavelengths, resembling the spectrum of a substituted benzene rather than an aniline.
| Transition | 2,6-Diethylaniline (nm) | This compound (nm) |
| π → π* (Primary Band) | ~235 | ~203 |
| π → π* (Secondary Band) | ~285 | ~254 |
Experimental Protocols
Synthesis of this compound
2,6-Diethylaniline can be converted to its hydrochloride salt by dissolving it in a suitable organic solvent, such as diethyl ether or ethanol, and then adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise with stirring. The salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
2,6-Diethylaniline : A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
This compound : The solid sample is finely ground with dry KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol and placing the mull between KBr or NaCl plates.
-
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellets) or the KBr/NaCl plates (for thin films and Nujol mulls) is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Approximately 5-10 mg of the sample (2,6-diethylaniline or its hydrochloride salt) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The solution is transferred to a clean NMR tube.
-
-
Data Acquisition :
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal resolution.
-
¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A UV-Vis spectrophotometer.
-
Sample Preparation :
-
A stock solution of the sample (2,6-diethylaniline or its hydrochloride salt) is prepared in a UV-transparent solvent, such as ethanol or methanol.
-
Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Data Acquisition :
-
A cuvette containing the pure solvent is used to record a baseline spectrum.
-
The spectrum of the sample solution is then recorded over the desired wavelength range (e.g., 200-400 nm).
-
Visualizations
Caption: Workflow for the spectroscopic comparison of 2,6-Diethylaniline and its hydrochloride salt.
Caption: Structural transformation from 2,6-Diethylaniline to its hydrochloride salt.
The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount for efficient synthesis and drug design. This guide provides a comparative analysis of the reaction kinetics of various 2,6-disubstituted anilines, focusing on how the nature of the substituents at the 2 and 6 positions influences their reactivity. The information presented is supported by experimental data and detailed protocols to aid in the design and execution of related chemical studies.
The nucleophilic character of the amino group in aniline is fundamental to many of its reactions. However, the introduction of substituents at the ortho (2 and 6) positions creates significant steric hindrance, which can dramatically alter the reaction rates. This guide will delve into these steric effects by comparing the kinetics of acylation reactions, a common transformation for anilines.
Comparative Analysis of Acylation Reaction Kinetics
The acylation of anilines is a well-studied reaction that is sensitive to both electronic and steric effects. The data presented below, while not exhaustive due to the variability in published kinetic studies, provides a clear illustration of the impact of increasing steric bulk on the reaction rate. The reaction of various anilines with benzoyl chloride in an aprotic solvent is a representative example.
| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observations |
| Aniline | H | 1 | Unhindered aniline serves as the baseline for comparison. |
| 2-Methylaniline | CH₃ | ~0.1 | A single methyl group at the ortho position significantly reduces the reaction rate due to moderate steric hindrance. |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | The presence of two methyl groups drastically decreases the reaction rate, highlighting the pronounced effect of di-ortho substitution.[1] |
| 2,6-Diisopropylaniline | CH(CH₃)₂, CH(CH₃)₂ | Extremely Slow | The bulky isopropyl groups effectively shield the nitrogen atom, making acylation under standard conditions exceptionally difficult. Quantitative rate data is often not reported due to the slow reaction speed.[2][3] |
| 2,6-Di-tert-butylaniline | C(CH₃)₃, C(CH₃)₃ | Negligible | The very large tert-butyl groups create extreme steric hindrance, rendering the amino group almost completely unreactive towards acylation. |
Key Takeaways from the Data:
-
Steric Hindrance is a Dominant Factor: The data unequivocally demonstrates that the size of the substituents at the 2 and 6 positions has a profound impact on the rate of acylation. As the steric bulk increases from hydrogen to methyl to isopropyl to tert-butyl, the reaction rate decreases by several orders of magnitude.
-
Predictive Power: This trend allows for the qualitative prediction of reactivity for other 2,6-disubstituted anilines. Larger and more conformationally restricted substituents will lead to slower reaction rates.
Experimental Protocols
To facilitate further research and comparative studies, a detailed experimental protocol for determining the reaction kinetics of the acylation of a 2,6-disubstituted aniline is provided below. This protocol is a generalized procedure based on common laboratory practices for kinetic analysis.
Protocol: Kinetic Analysis of the Benzoylation of a 2,6-Disubstituted Aniline
Objective: To determine the second-order rate constant for the reaction between a 2,6-disubstituted aniline and benzoyl chloride.
Materials:
-
2,6-disubstituted aniline (e.g., 2,6-dimethylaniline)
-
Benzoyl chloride
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Tertiary amine base (e.g., triethylamine, pyridine) (optional, to scavenge HCl byproduct)
-
Internal standard (for chromatographic analysis)
-
Quenching solution (e.g., a solution of a primary amine like benzylamine in the reaction solvent)
-
Standard laboratory glassware (volumetric flasks, pipettes, reaction vials)
-
Thermostatted reaction bath
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR spectrometer)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 2,6-disubstituted aniline of known concentration in the anhydrous solvent.
-
Prepare a stock solution of benzoyl chloride of known concentration in the same solvent. If using a tertiary amine base, it can be included in this solution or added separately.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a series of reaction vials, add a known volume of the aniline stock solution and the internal standard stock solution.
-
Place the vials in a thermostatted bath to equilibrate to the desired reaction temperature.
-
-
Initiation of the Reaction:
-
To initiate the reaction, add a known volume of the benzoyl chloride stock solution to each vial at timed intervals.
-
Start a timer immediately upon the addition of the benzoyl chloride.
-
-
Monitoring the Reaction:
-
At predetermined time points, quench the reaction in one of the vials by adding an excess of the quenching solution. The quenching agent will react rapidly with any remaining benzoyl chloride.
-
Analyze the quenched reaction mixture using the chosen analytical technique (e.g., HPLC) to determine the concentration of the remaining aniline or the formed amide product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the aniline versus time.
-
For a second-order reaction, a plot of 1/[Aniline] versus time should yield a straight line.
-
The slope of this line will be equal to the second-order rate constant (k).
-
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a kinetic study and the general mechanism for nucleophilic acyl substitution.
Caption: Experimental workflow for a kinetic study.
Caption: General mechanism of nucleophilic acyl substitution.
Conclusion
The reaction kinetics of 2,6-disubstituted anilines are heavily influenced by the steric environment around the amino group. As demonstrated by the comparative data on acylation reactions, increasing the size of the ortho-substituents leads to a dramatic decrease in reaction rates. This understanding is crucial for predicting the reactivity of novel aniline derivatives and for designing synthetic routes that can overcome the challenges posed by steric hindrance. The provided experimental protocol offers a robust framework for conducting further kinetic investigations in this area, enabling researchers to generate valuable data for structure-activity relationship studies and the optimization of reaction conditions.
References
A Comparative Guide: 2,6-Diethylaniline Hydrochloride vs. N,N-diethylaniline Hydrochloride
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical reagents is paramount. This guide provides a detailed comparison of 2,6-Diethylaniline hydrochloride and N,N-diethylaniline hydrochloride, focusing on their key properties, supported by available data and general experimental methodologies.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key quantitative data for this compound and N,N-diethylaniline hydrochloride, facilitating a direct comparison of their fundamental properties.
| Property | This compound | N,N-diethylaniline Hydrochloride |
| Molecular Formula | C₁₀H₁₆ClN | C₁₀H₁₆ClN[1] |
| Molecular Weight | 185.70 g/mol | 185.69 g/mol [1] |
| Melting Point | 175-179 °C (with decomposition) | 153 °C[1] |
| Appearance | Colorless needles | White crystalline powder or mass[2] |
| pKa (of parent amine) | ~4.15 - 4.30[3][4] | 6.57 - 6.61[5][6] |
| Solubility | Insoluble in water[7] | Insoluble in water, soluble in chloroform and ethanol[1] |
Structural Differences
The isomeric difference between these two compounds, a primary aromatic amine versus a tertiary aromatic amine, fundamentally dictates their chemical behavior and properties.
Caption: Chemical structures of 2,6-Diethylaniline and N,N-diethylaniline.
Experimental Protocols
Determination of Aqueous Solubility
A common method for determining the solubility of amine hydrochlorides is the dynamic method.
Caption: Workflow for Dynamic Solubility Measurement.
Protocol:
-
Preparation of Saturated Solutions: A surplus of the aniline hydrochloride salt is added to a known volume of deionized water in a jacketed glass vessel maintained at a constant temperature.
-
Equilibration: The suspension is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved phases.
-
Sampling: A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.
-
Data Compilation: The process is repeated at various temperatures to construct a solubility curve.
Determination of pKa
The pKa of the conjugate acid of an aromatic amine can be determined by potentiometric titration or spectrophotometrically.
Caption: Workflow for Potentiometric pKa Determination.
Protocol for Potentiometric Titration:
-
Solution Preparation: A precise amount of the free amine is dissolved in a suitable solvent mixture, such as 50% ethanol/water, to ensure solubility of both the free base and its protonated form.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration.
-
pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each incremental addition of the acid titrant.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.
Discussion of Properties and Applications
The steric hindrance around the primary amino group in 2,6-diethylaniline , due to the two ortho-ethyl groups, significantly influences its reactivity. This steric shielding reduces the basicity of the nitrogen atom, as reflected in its lower pKa value compared to N,N-diethylaniline. This property is leveraged in the synthesis of various agrochemicals, such as the herbicides alachlor and butachlor, where the aniline is a key precursor.[8] The hydrochloride salt of 2,6-diethylaniline is often used to improve its handling and storage stability.
In contrast, N,N-diethylaniline is a tertiary amine where the nitrogen atom is more accessible, resulting in a higher basicity and a correspondingly higher pKa.[5][6] This compound is utilized in the synthesis of dyes and as a polymerization initiator.[1] The hydrochloride salt of N,N-diethylaniline is employed when a water-soluble form of the amine is required for a particular application, such as in certain immunological studies where the free base is insoluble in aqueous media.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and human exposure of 2,6-dimethylaniline [elibrary.ru]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Diethylaniline | 579-66-8 | Benchchem [benchchem.com]
A Comparative Guide to the Environmental Impact of 2,6-Diethylaniline Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-diethylaniline (DEA), a crucial intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes, is achieved through various chemical routes.[1] The environmental footprint of these methods, however, varies significantly. This guide provides a comparative analysis of the most common synthesis pathways for DEA, with a focus on their environmental impact, supported by available data and detailed experimental protocols.
Comparison of Key Environmental and Performance Metrics
The selection of a synthesis method for 2,6-diethylaniline often involves a trade-off between efficiency, cost, and environmental impact. The following table summarizes the key performance and environmental metrics for four prominent synthesis routes.
| Metric | High-Pressure Alkylation with Ethylene | Alkylation with Triethylaluminum Catalyst | Vapor-Phase Alkylation with Ethanol |
| Primary Reactants | Aniline, Ethylene | Aniline, Ethylene, Triethylaluminum | Aniline, Ethanol |
| Catalyst | Aluminum Anilide / Diethyl Aluminum Chloride | Triethylaluminum-Aniline Complex | Iron Oxide & Tin Oxide on Attapulgite / H-ZSM-5 Zeolite |
| Typical Yield | High[2] | 94.5% (Purity: 96.1%) | 74% selectivity at 75-80% conversion[3] |
| Reaction Temperature | 200-340°C[2] | 310°C[4] | 330-440°C[3] |
| Reaction Pressure | High Pressure (up to 200 bar)[2] | 4.6-5.0 MPa[4] | Atmospheric Pressure[3] |
| Key Byproducts | o-ethylaniline, 2,4,6-triethylaniline, N-(2-amino-3-ethyl-α-methylbenzylidene)-2,6-diethylaniline[5] | Not specified | N-ethylaniline, N,N'-diethylaniline[6] |
| Solid Waste Generation | Significant, from catalyst quenching (e.g., 100 kg/ton with AlCl3)[4] | Reduced by ~90% compared to AlCl3 method[4] | Catalyst fines, potential for coke formation on catalyst |
| Wastewater Generation | Generated during catalyst deactivation and washing[5] | Eliminated (no washing process)[4] | Minimal, primarily from product separation if required |
| Energy Consumption | High, due to high pressure and temperature requirements | Moderate, high temperature but lower pressure | Potentially lower, atmospheric pressure but high temperature |
| Key Environmental Advantages | Established industrial process | Recyclable catalyst, significant reduction in solid and liquid waste[4] | Avoids high pressure, potential for continuous processing |
| Key Environmental Disadvantages | High energy consumption, significant solid and aqueous waste streams | Use of pyrophoric triethylaluminum | High temperatures, potential for catalyst deactivation |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key synthesis methods discussed.
High-Pressure Alkylation of Aniline with Ethylene
This method is a widely used industrial process for producing 2,6-diethylaniline.
Procedure:
-
An autoclave is charged with 200g of aniline.
-
The vessel is flushed with nitrogen, heated to approximately 90°C, and 15g of diethyl aluminum chloride is added.
-
The autoclave is sealed and stirred for about 5 minutes, then vented to atmospheric pressure.
-
The mixture is heated to about 275°C, and ethylene is introduced to a pressure of approximately 1000 psig.
-
The reaction is continued for 3 hours at about 320°C, maintaining the pressure with a continuous ethylene feed.
-
After cooling and venting, the reaction product is washed with aqueous caustic to deactivate and remove the catalyst.
-
The product is then purified by distillation to separate unreacted aniline, o-ethylaniline, and the desired 2,6-diethylaniline.[5]
Alkylation of Aniline with a Triethylaluminum Catalyst
This method is presented as a more environmentally friendly alternative to traditional high-pressure methods.
Procedure:
-
Catalyst Complex Preparation: Aniline and triethylaluminum are added to an evaporation kettle in a molar ratio of 3:1. The mixture is heated to 160°C and allowed to react for 1.5 hours. The temperature is then lowered to 100°C, and the pressure is reduced to 0.1 MPa.[4]
-
Alkylation Reaction: The prepared catalyst complex is mixed with aniline in a mass ratio of 1:12.5 and pumped into a synthesis kettle. The temperature is raised to 310°C, and the kettle is pressurized to 4.6-5.0 MPa with ethylene to initiate the alkylation reaction.[4]
-
Product Recovery: After the reaction is complete, the mixture is cooled to 120°C. The material is then transferred to an evaporation kettle for recovery of unreacted ethylene and separation of the product. This method avoids a washing step, thus eliminating wastewater generation.[4]
Vapor-Phase Alkylation of Aniline with Ethanol
This method utilizes a solid-state catalyst and avoids the need for high-pressure equipment.
Procedure:
-
A fixed-bed reactor is packed with a catalyst consisting of 60% iron oxide and 2% tin oxide impregnated on attapulgite clay.
-
The catalyst is activated by heating in a stream of nitrogen.
-
A premixed feed of aniline and ethanol is vaporized and passed through the reactor at atmospheric pressure.
-
The reaction is carried out at a temperature in the range of 330–440°C.[3]
-
The product stream is cooled and condensed, and the 2,6-diethylaniline is separated from byproducts and unreacted starting materials by distillation. Conversions of 75–80% with 74% selectivity towards 2,6-diethylaniline have been reported.[3]
Environmentally Benign Reductive N-Alkylation (Illustrative Example)
While this protocol describes the N-alkylation of 2,6-diethylaniline to a derivative, it exemplifies a greener synthesis approach using a palladium catalyst.
Procedure:
-
To a flask containing Pd/C (0.5 mmol), a mixture of 90 ml of 2-propanol is added.
-
Ammonium formate (50 mmol) dissolved in 10 ml of water is transferred to the same flask.
-
The reaction mixture is stirred for 5 minutes to activate the Pd/C catalyst.
-
2,6-diethylaniline (5 mmol) and acetaldehyde (5 mmol) are added to the reaction mixture and stirred for 30 minutes at room temperature.
-
Upon completion of the reaction (monitored by TLC), the Pd/C catalyst is filtered off.
-
The solvent is removed under reduced pressure, and the product is purified by column chromatography. This method is highlighted for its mild reaction conditions and high yields.[7]
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis methods.
Figure 1: Workflow for the high-pressure synthesis of 2,6-diethylaniline.
Figure 2: Workflow for the triethylaluminum-catalyzed synthesis of 2,6-diethylaniline.
Figure 3: Workflow for the vapor-phase synthesis of 2,6-diethylaniline.
Conclusion
The synthesis of 2,6-diethylaniline can be approached through several distinct methodologies, each with its own environmental implications. The traditional high-pressure alkylation with ethylene, while effective, is associated with high energy consumption and the generation of significant waste streams. In contrast, newer methods utilizing triethylaluminum catalysts or vapor-phase reactions over solid acids offer substantial environmental benefits, such as waste reduction and the elimination of high-pressure conditions. The choice of synthesis route will ultimately depend on a balance of factors including yield, selectivity, safety, cost, and a commitment to sustainable chemical manufacturing practices. Further research and development into greener catalytic systems will continue to be crucial in minimizing the environmental impact of producing this important chemical intermediate.
References
- 1. industryarc.com [industryarc.com]
- 2. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of 2, 6-diethylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 6. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]
- 7. jocpr.com [jocpr.com]
Safety Operating Guide
Essential Safety and Logistics for Handling 2,6-Diethylaniline Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like 2,6-Diethylaniline hydrochloride. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.
Chemical Profile:
This compound is an aromatic amine salt. While specific data for the hydrochloride salt is limited, information for the parent compound, 2,6-Diethylaniline, and similar aromatic amines indicates that it should be handled as a hazardous substance. It is harmful if swallowed or in contact with skin.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for various handling scenarios.
| Scenario | Required Personal Protective Equipment |
| Receiving and Storage | - Safety glasses with side shields- Nitrile gloves |
| Weighing and Aliquoting (in a fume hood) | - Safety goggles or face shield- Chemical-resistant gloves (Nitrile or Neoprene)- Laboratory coat- Full-length pants and closed-toe shoes |
| Experimental Use (in a fume hood) | - Safety goggles and face shield- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical-resistant apron over a laboratory coat- Full-length pants and closed-toe shoes- Respiratory protection may be required based on the specifics of the procedure and risk assessment. |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls- Heavy-duty chemical-resistant gloves- Chemical-resistant boots |
| Waste Disposal | - Safety goggles- Chemical-resistant gloves (Nitrile or Neoprene)- Laboratory coat |
Operational Plan: Step-by-Step Guidance
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Wear safety glasses and nitrile gloves during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly closed.[3]
-
The storage area should be clearly marked with the appropriate hazard warnings.
3. Handling and Experimental Use:
-
All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Use non-sparking tools to prevent ignition sources.[3]
-
Avoid contact with skin and eyes.[3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE for spill cleanup as detailed in the table above.
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
5. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with all federal, state, and local regulations.[1]
-
Do not dispose of it down the drain or with general laboratory trash.
-
Collect waste in a designated, properly labeled, and sealed container.
Emergency Procedures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Workflow for Handling this compound
Caption: This diagram outlines the standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
